1,3-Benzoxazol-6-ol
Description
Properties
IUPAC Name |
1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAKBXWZLDNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470695 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106050-81-1 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1,3-Benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
1,3-Benzoxazol-6-ol, a hydroxylated derivative of the heterocyclic compound benzoxazole, represents a scaffold of significant interest in medicinal chemistry and materials science. The benzoxazole core is a constituent of various pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the core basic properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document leverages data from the parent benzoxazole molecule and related derivatives to provide a foundational understanding. All quantitative data are summarized in structured tables, and detailed experimental methodologies are described. Furthermore, logical and experimental workflows are visualized using Graphviz (DOT language) to facilitate comprehension.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are crucial for its application in drug design and development. While specific experimental data for this compound is scarce, the properties of the parent compound, benzoxazole, provide a valuable reference point.[3]
Table 1: Physicochemical Properties of Benzoxazole and Related Derivatives
| Property | This compound (Predicted/Inferred) | Benzoxazole (Experimental) | Data Source |
| Molecular Formula | C₇H₅NO₂ | C₇H₅NO | [4] |
| Molecular Weight | 135.12 g/mol | 119.12 g/mol | [4] |
| CAS Number | 78213-03-3 (for 6-hydroxy-2(3H)-benzoxazolone) | 273-53-0 | [4][5] |
| Melting Point | Data not available | 27-30 °C | [3] |
| Boiling Point | Data not available | 182 °C | [3] |
| Water Solubility | Predicted to be higher than benzoxazole due to the hydroxyl group | Insoluble | [3][6] |
| pKa (Strongest Basic) | Data not available | 0.18 (Predicted) | [6] |
| logP | Data not available | 1.43 (Predicted) | [6] |
Spectroscopic Data
Table 2: Typical Spectroscopic Data for the Benzoxazole Core
| Technique | Feature | Typical Range/Observation | Reference |
| ¹H NMR | Aromatic Protons (H-4, H-5, H-7) | δ 7.0 - 7.8 ppm | [8] |
| H-2 Proton (if unsubstituted) | δ 8.0 - 8.2 ppm (singlet) | [8] | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | [9] |
| Carbonyl Carbon (in derivatives) | δ 165 - 185 ppm | [9] | |
| FT-IR | C=N stretch | ~1580 - 1640 cm⁻¹ | |
| C-O-C stretch | ~1240 cm⁻¹ | ||
| O-H stretch (for hydroxyl derivatives) | Broad, ~3200-3600 cm⁻¹ | ||
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponds to the molecular weight of the specific derivative. | [10] |
Experimental Protocols
The synthesis of benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a variety of reagents.[11] Microwave-assisted synthesis has emerged as an efficient method for preparing these compounds.[12]
General Synthesis of Benzoxazole Derivatives
A common and versatile method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids, aldehydes, or their derivatives.[11][13]
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-amino-3-hydroxy-phenol (as a precursor to this compound) in a suitable solvent such as ethanol or a mixture of water and p-xylene.[11]
-
Addition of Aldehyde: Add 1.1 equivalents of the desired aromatic aldehyde to the solution.
-
Catalyst Addition: Introduce a catalytic amount of an acid or base catalyst. Polyphosphoric acid (PPA) can serve as both a catalyst and a solvent.[11] Alternatively, a Brønsted acidic ionic liquid gel can be used in solvent-free conditions.[11]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 3-6 hours at 145-150 °C for PPA).[11] For microwave-assisted synthesis, the reaction time can be significantly shorter.[12]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: General workflow for the synthesis of benzoxazole derivatives.
Biological Activities and Signaling Pathways
Benzoxazole derivatives are known to exhibit a wide array of biological activities.[2] Their therapeutic potential stems from their ability to interact with various biological targets.[1]
Known Biological Activities of the Benzoxazole Scaffold:
-
Anticancer: Some benzoxazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[14]
-
Anti-inflammatory: The benzoxazole nucleus is found in compounds that can inhibit inflammatory pathways. For instance, certain derivatives have been shown to suppress the IL-6-STAT3 signaling pathway.[15]
-
Antimicrobial: Many benzoxazole derivatives exhibit significant antibacterial and antifungal properties.[16]
-
Antiviral: Research has indicated the potential of benzoxazole compounds as antiviral agents, including against HIV-1.[2]
-
Anthelmintic: Certain derivatives have demonstrated efficacy against parasitic worms.[17]
Inhibition of the IL-6-STAT3 Signaling Pathway
Interleukin-6 (IL-6) is a cytokine that plays a crucial role in inflammation and immunity. Its signaling is primarily mediated through the JAK-STAT pathway. Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Some benzoxazole derivatives have been identified as inhibitors of IL-6-induced phosphorylation of STAT3, a key transcription factor in this pathway.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2(3H)-Benzoxazolone, 6-hydroxy- | C7H5NO3 | CID 157167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
- 14. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. globalresearchonline.net [globalresearchonline.net]
1,3-Benzoxazol-6-ol chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Benzoxazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established synthetic methodologies for the benzoxazole scaffold.
Chemical Structure and IUPAC Name
The benzoxazole core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an oxazole ring. In this compound, a hydroxyl group is substituted at the 6-position of the benzoxazole ring system.
-
IUPAC Name: this compound
-
Synonyms: 6-Hydroxybenzoxazole, Benzo[d]oxazol-6-ol
-
Molecular Formula: C₇H₅NO₂
-
Molecular Weight: 135.12 g/mol
Chemical Structure:
Caption: Chemical structure and atom numbering of this compound.
Physicochemical and Spectroscopic Data
| Property | Value (this compound) | Value (6-Hydroxy-2(3H)-benzoxazolone)[1][2] |
| CAS Number | Not assigned | 78213-03-3 |
| Molecular Formula | C₇H₅NO₂ | C₇H₅NO₃ |
| Molecular Weight | 135.12 g/mol | 151.12 g/mol |
| Appearance | Expected to be a solid at room temperature. | Buff colored amorphous powder |
| Melting Point | Not determined. | 285 - 290 °C |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and alcohols. | Not specified. |
| ¹H NMR (Expected) | Aromatic protons (δ 6.5-8.0 ppm), a singlet for the proton at C2 (δ ~8.0-8.5 ppm), and a broad singlet for the hydroxyl proton (variable, δ 5.0-10.0 ppm). | Not specified. |
| ¹³C NMR (Expected) | Aromatic carbons (δ 100-160 ppm), with C2 being the most downfield among CH carbons in the heterocycle (δ >150 ppm).[3] | Not specified. |
Experimental Protocols: Synthesis
The synthesis of the benzoxazole core typically involves the condensation of a substituted 2-aminophenol with a one-carbon synthon.[4][5] For this compound, the logical precursor is 4-amino-1,3-benzenediol (also known as 2-aminoresorcinol).
Proposed Synthetic Workflow
The cyclization can be achieved using various reagents such as formic acid, triethyl orthoformate, or other formaldehyde equivalents, often under acidic conditions.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology (Hypothetical Protocol)
This protocol is based on established procedures for benzoxazole synthesis.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1,3-benzenediol (1.0 eq) in an excess of formic acid, which acts as both reagent and solvent. Alternatively, use triethyl orthoformate (1.2 eq) in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid in a high-boiling solvent such as toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Role in Drug Discovery and Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[7][8] This biological versatility stems from the ability of the benzoxazole ring system to engage in various non-covalent interactions with biological targets.
Derivatives of benzoxazole have been extensively investigated and developed for a range of therapeutic applications. The nature and position of substituents on the benzoxazole ring are critical in determining the specific biological activity and potency.[7]
Caption: Diverse biological activities of the benzoxazole scaffold.
While specific studies on this compound are limited, research on related 6-substituted benzoxazole derivatives provides valuable insights. For instance, certain 6-substituted 1,3-benzoxazol-2(3H)-ones have been identified as quorum sensing inhibitors, which represents a novel strategy for combating bacterial virulence.[9] This suggests that the 6-position of the benzoxazole ring is a viable site for modification to achieve specific biological effects. The hydroxyl group of this compound, in particular, offers a reactive handle for further derivatization, enabling the creation of libraries of novel compounds for screening in various drug discovery programs.
References
- 1. 2(3H)-Benzoxazolone, 6-hydroxy- | C7H5NO3 | CID 157167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 1,3-Benzoxazole Core with a Focus on Hydroxylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzoxazole scaffold is a prominent heterocyclic motif of significant interest in medicinal chemistry and materials science. It consists of a benzene ring fused to an oxazole ring. This core structure imparts a unique combination of aromaticity and heteroatom functionality, making it a versatile building block for the design of novel compounds with diverse biological activities. While the parent benzoxazole itself has limited direct applications, its derivatives are integral to numerous pharmaceuticals, agrochemicals, and industrial materials.[1]
This guide provides a comprehensive overview of the 1,3-benzoxazole core, with a particular focus on its hydroxylated derivatives. It is important to note that while isomers such as 1,3-benzoxazol-4-ol and 1,3-benzoxazol-5-ol are documented, specific and detailed experimental data for 1,3-Benzoxazol-6-ol is scarce in publicly available literature. Therefore, this guide will discuss the general properties and synthesis of the benzoxazole core and its hydroxylated analogues, drawing parallels and providing context for the potential characteristics of the 6-hydroxy isomer.
Benzoxazole derivatives have demonstrated a wide array of pharmacological properties, including but not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic activities.[2][3][4] Their biological efficacy is often attributed to their ability to interact with various biological targets.
Physicochemical Properties
The fundamental properties of the unsubstituted 1,3-benzoxazole are well-characterized. The introduction of a hydroxyl group is expected to significantly influence these properties, particularly polarity, solubility, and reactivity.
Core Compound: 1,3-Benzoxazole
| Property | Value | Reference |
| CAS Number | 273-53-0 | [1] |
| Molecular Formula | C₇H₅NO | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 27-30 °C | [1] |
| Boiling Point | 182 °C | [1] |
| Solubility | Insoluble in water | [1] |
Hydroxylated Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight | Reference |
| 1,3-Benzoxazol-4-ol | 89590-22-7 | C₇H₅NO₂ | 135.12 g/mol | [5] |
| 1,3-Benzoxazol-5-ol | Not Available | C₇H₅NO₂ | 135.12 g/mol | [Calculated] |
| This compound | Not Available | C₇H₅NO₂ | 135.12 g/mol | [Calculated] |
| 1,3-Benzoxazol-6-amine | Not Available | C₇H₆N₂O | 134.14 g/mol | [6] |
| 1,3-Benzoxazole-6-carboxylic acid | 154235-77-5 | C₈H₅NO₃ | 163.13 g/mol | [7][8][9] |
Synthesis of the Benzoxazole Core
The synthesis of the benzoxazole ring system is a well-established area of organic chemistry, with several versatile methods available. The most common approach involves the condensation and subsequent cyclization of an o-aminophenol with a variety of carbonyl compounds or their equivalents.
General Synthetic Workflow
Caption: General synthetic pathway to 1,3-benzoxazoles.
Experimental Protocols
1. Synthesis from o-Aminophenols and Aldehydes: [10]
A widely used method involves the condensation of an o-aminophenol with an aldehyde, often catalyzed by an acid or promoted by an oxidizing agent.
-
Reactants: o-Aminophenol and a suitable aldehyde.
-
Catalyst/Reagent: Can range from mineral acids to Lewis acids or oxidizing agents like manganese (III) acetate.[4]
-
Solvent: Typically a high-boiling point solvent such as ethanol, DMSO, or xylene.
-
Procedure:
-
The o-aminophenol and aldehyde are dissolved in the chosen solvent.
-
The catalyst or reagent is added to the mixture.
-
The reaction is heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
-
2. Synthesis from o-Aminophenols and Carboxylic Acids:
This method involves the direct condensation of an o-aminophenol with a carboxylic acid, usually under dehydrating conditions.
-
Reactants: o-Aminophenol and a carboxylic acid.
-
Catalyst/Reagent: Polyphosphoric acid (PPA) is commonly used as both a catalyst and a solvent.
-
Procedure:
-
The o-aminophenol and carboxylic acid are mixed with PPA.
-
The mixture is heated to a high temperature (typically >150°C) for several hours.
-
The reaction mixture is then cooled and poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Synthesis of this compound:
To synthesize the specific 6-hydroxy isomer, a starting material with the hydroxyl group at the appropriate position would be required. A plausible precursor would be 4-amino-resorcinol (4-amino-1,3-benzenediol) . The synthesis would then follow one of the general protocols outlined above.
Caption: A potential synthetic route to this compound.
Biological Activities and Potential Applications
The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. While specific applications for this compound are not documented, the activities of related compounds suggest potential areas of interest.
-
Antimicrobial and Antifungal: Many benzoxazole derivatives show potent activity against a range of bacteria and fungi.[2][11]
-
Anticancer: Certain benzoxazoles have demonstrated significant cytotoxic effects against various cancer cell lines.[2][4]
-
Anti-inflammatory and Analgesic: The benzoxazole moiety is found in non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen and flunoxaprofen.[3][12]
-
Antiviral: Some derivatives have shown promise as antiviral agents.[2]
-
Other Activities: Benzoxazoles have also been investigated for their potential as anticonvulsants, antioxidants, and kinase inhibitors.[4]
Signaling Pathways
The diverse biological effects of benzoxazole derivatives are a result of their interaction with various cellular signaling pathways. While specific pathways targeted by this compound are unknown, studies on other benzoxazoles provide valuable insights.
Caption: Potential cellular targets and pathways of benzoxazole derivatives.
Conclusion
The 1,3-benzoxazole core remains a highly attractive scaffold for the development of new therapeutic agents and functional materials. While specific data on this compound is limited, the extensive research on related hydroxylated and other substituted benzoxazoles provides a strong foundation for future investigations into this particular isomer. The synthetic methodologies are well-established and can likely be adapted for its preparation. The broad biological activities of the benzoxazole class suggest that this compound could hold significant potential in various fields of research and development. Further studies are warranted to elucidate its specific properties and potential applications.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chemscene.com [chemscene.com]
- 6. 1,3-苯并恶唑-6-胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. abmole.com [abmole.com]
- 9. 1,3-Benzoxazole-6-carboxylic acid | TargetMol [targetmol.com]
- 10. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 1,3-Benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 1,3-Benzoxazol-6-ol. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents predicted spectral information generated from computational models, alongside a discussion of the expected spectral characteristics based on the benzoxazole core structure. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions were generated using established computational algorithms and provide a reasonable approximation of the experimental values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 - 8.4 | Singlet | H2 |
| ~7.4 - 7.6 | Doublet | H4 |
| ~7.0 - 7.2 | Singlet | H7 |
| ~6.8 - 7.0 | Doublet of doublets | H5 |
| ~5.0 - 6.0 | Broad Singlet | 6-OH |
Note: Predictions are based on standard models and the solvent is assumed to be DMSO-d₆. Actual chemical shifts may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C6 |
| ~150 - 155 | C2 |
| ~140 - 145 | C7a |
| ~130 - 135 | C3a |
| ~115 - 120 | C4 |
| ~110 - 115 | C5 |
| ~100 - 105 | C7 |
Note: These are estimated chemical shifts and can be influenced by solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3400 | Broad, Strong | O-H stretch (phenolic) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~1620 - 1600 | Medium | C=N stretch |
| ~1580 - 1560 | Strong | C=C stretch (aromatic) |
| ~1480 - 1450 | Strong | C=C stretch (aromatic) |
| ~1280 - 1200 | Strong | C-O stretch (aryl ether & phenol) |
| ~1100 - 1000 | Medium | C-O stretch |
| ~850 - 750 | Strong | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity | Possible Fragment |
| 135 | High | [M]⁺ (Molecular Ion) |
| 107 | Medium | [M - CO]⁺ |
| 80 | Medium | [M - HCN - CO]⁺ |
| 79 | Medium | [C₆H₅O]⁺ |
Note: Fragmentation patterns are predicted and may vary based on the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the solvent or internal standard signal.
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities of the peaks.
-
IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.
This guide provides a foundational understanding of the expected spectral properties of this compound for researchers and professionals in drug development. While the data presented is based on computational predictions, it serves as a valuable starting point for the spectral analysis and characterization of this and related benzoxazole derivatives.
An In-depth Technical Guide on the Solubility and Stability of 1,3-Benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Benzoxazol-6-ol is a heterocyclic organic compound featuring a fused benzene and oxazole ring system, with a hydroxyl group at the 6-position. This structure is of interest in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its development as a potential therapeutic agent, impacting formulation, bioavailability, and shelf-life. This guide outlines the predicted solubility and stability profile of this compound and provides detailed experimental protocols for their determination.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its aromatic, heterocyclic core and the polar hydroxyl group. The benzoxazole moiety is inherently hydrophobic, suggesting low aqueous solubility. The parent benzoxazole is reported to be insoluble in water but soluble in organic solvents like ethanol and ether.[1][2] However, the presence of the phenolic hydroxyl group at the 6-position is expected to increase its polarity and potential for hydrogen bonding, thereby enhancing its aqueous solubility compared to the unsubstituted benzoxazole.
The solubility is also anticipated to be pH-dependent. The phenolic hydroxyl group is weakly acidic and will be deprotonated at higher pH values to form a more soluble phenoxide salt.
Quantitative Solubility Data
Specific experimental data for this compound is not available. The following table is provided as a template for researchers to populate with experimental findings. For reference, the solubility of a structurally related compound, 1,3-Benzoxazole-6-carboxylic acid, in DMSO has been reported.[3]
| Solvent/Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mM) |
| Water (pH 7.0) | 25 | Poorly soluble | Data not available | Data not available |
| 0.1 N HCl (pH 1.2) | 25 | Very poorly soluble | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Poorly soluble | Data not available | Data not available |
| 0.1 N NaOH | 25 | Soluble | Data not available | Data not available |
| Ethanol | 25 | Soluble | Data not available | Data not available |
| Methanol | 25 | Soluble | Data not available | Data not available |
| DMSO | 25 | Freely soluble | Data not available | Data not available |
| Reference Data | ||||
| 1,3-Benzoxazole-6-carboxylic acid in DMSO | 25 | - | 4.8 | 29.42 |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by the chemical reactivity of the benzoxazole ring. The oxazole ring system is known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]
Hydrolytic Degradation
Under acidic conditions, the nitrogen atom of the oxazole ring is likely to be protonated, making the C2 carbon more susceptible to nucleophilic attack by water. This leads to ring opening and the formation of the corresponding amidophenol, N-(3-hydroxy-4-aminophenyl)formamide.[4] In basic conditions, direct nucleophilic attack of a hydroxide ion on the C2 carbon can also lead to ring cleavage.
Photostability
The presence of the phenol group and the aromatic system suggests that this compound may be susceptible to photodegradation. Aromatic phenols can undergo photo-oxidation, potentially leading to colored degradation products.[6][7]
Thermal and Oxidative Stability
The compound is expected to be reasonably stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. Oxidative degradation, particularly of the phenol group, is possible in the presence of oxidizing agents.
Proposed Hydrolytic Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolysis pathway of this compound.
Quantitative Stability Data
No quantitative stability data for this compound is currently available. The table below is a template for recording results from forced degradation studies.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants (Retention Time) |
| 0.1 N HCl | e.g., 2, 8, 24 | e.g., 60 | Data not available | Data not available |
| 0.1 N NaOH | e.g., 2, 8, 24 | e.g., 60 | Data not available | Data not available |
| 3% H₂O₂ | e.g., 2, 8, 24 | RT | Data not available | Data not available |
| Heat (Solid) | e.g., 24, 48, 72 | e.g., 80 | Data not available | Data not available |
| Photolysis (Solution) | e.g., 1.2 M lux hrs | RT | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This protocol describes the equilibrium solubility determination using the shake-flask method, which is considered the gold standard.[8][9][10]
Methodology:
-
Preparation of Solvent Systems: Prepare the desired solvents (e.g., purified water, 0.1 N HCl, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
Addition of Compound: To a series of glass vials, add a known volume of each solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid should be visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the dissolved compound from the undissolved solid by either centrifugation at high speed or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).
-
Analysis: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Replicates: Perform the experiment in triplicate for each solvent system to ensure the reliability of the results.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish a stability-indicating analytical method.[3][11][12]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N HCl. Incubate at a controlled temperature (e.g., 60-80°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N NaOH. Incubate at a controlled temperature (e.g., 60-80°C).
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
-
Photolytic Degradation: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24, 48 hours). For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.
Stability-Indicating HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of benzoxazole derivatives.
Initial Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 280 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be optimized to achieve adequate separation of the parent compound from any degradation products.
Conclusion
While specific quantitative data for this compound is not yet documented in the public domain, this guide provides a robust framework for its physicochemical characterization. Based on the known properties of the benzoxazole scaffold, the compound is predicted to have pH-dependent aqueous solubility and potential instability under hydrolytic, oxidative, and photolytic stress. The detailed experimental protocols herein offer a clear and standardized approach for researchers to determine the precise solubility and stability profiles of this compound, which are critical for its advancement in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. longdom.org [longdom.org]
- 4. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photosonochemical degradation of phenol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. scielo.br [scielo.br]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. sgs.com [sgs.com]
An In-depth Technical Guide on 1,3-Benzoxazol-6-ol: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzoxazol-6-ol, a hydroxylated derivative of the benzoxazole heterocyclic system, represents a molecule of significant interest in medicinal chemistry and drug discovery. While the broader benzoxazole class is well-recognized for its diverse biological activities and presence in numerous natural products, specific information regarding the discovery and natural occurrence of the 6-hydroxy isomer has been less extensively documented. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its synthesis, potential natural sources, and known biological implications. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutic agents.
Introduction
The benzoxazole scaffold, a bicyclic ring system consisting of a benzene ring fused to an oxazole ring, is a privileged structure in medicinal chemistry.[1] Derivatives of this core are found in a wide array of natural products, including those isolated from marine sponges, gorgonian corals, and various bacteria such as Actinomycetes and Streptomyces species.[1] The inherent biological activity of the benzoxazole nucleus has driven extensive research into the synthesis and evaluation of its derivatives for a range of therapeutic applications.
This guide focuses specifically on the 6-hydroxy substituted derivative, this compound. The introduction of a hydroxyl group at the 6-position of the benzoxazole ring can significantly influence its physicochemical properties and biological activity, making it a target of interest for further investigation.
Discovery and Synthesis
The first synthesis of this compound, while not explicitly detailed in readily available contemporary literature, can be inferred from established synthetic methodologies for benzoxazole formation. The most probable and historically significant route involves the reaction of 2,4-diaminophenol with formic acid. This reaction proceeds through a cyclization mechanism to form the benzoxazole ring system.
General Synthetic Pathway
The synthesis of this compound is predicated on the formation of the oxazole ring by the condensation of an ortho-aminophenol derivative with a one-carbon electrophile. In this case, 2,4-diaminophenol serves as the key precursor, providing the necessary amino and hydroxyl groups in the correct orientation on the benzene ring. Formic acid acts as the source of the second carbon atom of the oxazole ring.
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocols
Synthesis of this compound from 2,4-Diaminophenol and Formic Acid
-
Reaction Setup: 2,4-Diaminophenol dihydrochloride is dissolved in an excess of formic acid.
-
Reaction Conditions: The mixture is heated under reflux for a specified period to drive the condensation and subsequent cyclization reaction.
-
Work-up and Purification: Upon completion of the reaction, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a suitable base, such as sodium bicarbonate solution, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting solid is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Synthesis of the Precursor: 2,4-Diaminophenol Dihydrochloride
The precursor, 2,4-diaminophenol dihydrochloride, is typically synthesized via the reduction of 2,4-dinitrophenol.
-
Reaction Setup: 2,4-Dinitrophenol is dissolved in a suitable solvent, often an acidic aqueous solution.
-
Reducing Agent: A variety of reducing agents can be employed, with historical methods utilizing metals such as tin or iron in the presence of hydrochloric acid.
-
Work-up and Isolation: After the reduction is complete, the reaction mixture is worked up to isolate the 2,4-diaminophenol, which is then typically converted to its more stable dihydrochloride salt by treatment with hydrochloric acid.
Natural Occurrence
Direct evidence for the isolation of this compound from natural sources is not prominently reported in the scientific literature. However, the benzoxazole core is a recurring motif in a variety of natural products, suggesting that its hydroxylated derivatives may also exist in nature, albeit potentially at low concentrations or in specific, yet to be explored, organisms.
Benzoxazole-containing compounds have been identified in a range of marine organisms and microorganisms.[2] For instance, the structurally related compound, 6-methoxy-2-benzoxazolinone, has been found in certain grasses. The enzymatic machinery for the biosynthesis of the benzoxazole ring system clearly exists in nature, making the natural occurrence of this compound a plausible hypothesis that warrants further investigation. The COCONUT (COlleCtion of Open Natural ProdUcTs) database contains an entry for 3-(4-methylphenyl)-1,2-benzoxazol-6-ol, which, while being an isomer, indicates that benzoxazol-6-ol scaffolds are recognized within natural product databases.[3]
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathway modulation of this compound are limited. However, the broader class of benzoxazole derivatives has been extensively investigated and shown to possess a wide spectrum of pharmacological activities.
The benzoxazole scaffold is known to be a versatile pharmacophore, with derivatives exhibiting activities such as:
-
Antimicrobial
-
Anticancer
-
Anti-inflammatory
-
Enzyme inhibition
The introduction of a hydroxyl group at the 6-position is expected to modulate the electronic and steric properties of the molecule, potentially leading to specific interactions with biological targets. For example, a benzoxazole derivative, K313, has been shown to induce cell cycle arrest, apoptosis, and autophagy blockage, and to suppress the mTOR/p70S6K pathway in leukemia and lymphoma cells.[4] Another benzoxazole derivative, PO-296, has been found to inhibit T lymphocyte proliferation by affecting the JAK3/STAT5 signal pathway.[5] While these activities are not directly attributed to this compound, they highlight the potential of the benzoxazole core to interact with key signaling pathways.
Figure 2: Potential signaling pathways modulated by benzoxazole derivatives.
Data Presentation
Due to the limited specific quantitative data available for this compound in the searched literature, a comparative data table cannot be constructed at this time. Future research is needed to determine key quantitative parameters such as IC₅₀ values against various cell lines or enzymes, and MIC values against microbial strains.
Conclusion
This compound is a molecule with untapped potential in the field of drug discovery. While its synthesis is achievable through established chemical routes, its natural occurrence remains to be definitively confirmed. The broad spectrum of biological activities associated with the benzoxazole scaffold suggests that this compound could possess valuable pharmacological properties. This technical guide serves to consolidate the current understanding of this compound and to highlight the existing knowledge gaps, thereby encouraging further research into its synthesis, natural product discovery, and biological evaluation. A more thorough investigation into historical chemical literature, such as the Beilstein Handbook of Organic Chemistry, may provide more definitive information on its initial discovery and characterization.[6] The exploration of diverse natural sources, guided by modern analytical techniques, may yet reveal the presence of this compound in the natural world.
References
- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells | MDPI [mdpi.com]
- 6. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]
An In-depth Technical Guide to 1,3-Benzoxazol-6-ol and its Derivatives for Researchers and Drug Development Professionals
Disclaimer: While this guide is centered on the 1,3-Benzoxazol-6-ol core, specific research on this particular scaffold is limited in publicly available literature. Therefore, this document provides a comprehensive overview of the broader 1,3-benzoxazole class, with a focus on synthetic methodologies, biological activities, and signaling pathways that are likely to be relevant to the study of this compound and its derivatives.
Introduction to the 1,3-Benzoxazole Scaffold
The 1,3-benzoxazole ring system, a bicyclic aromatic heterocycle, is a prominent structural motif in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for designing biologically active molecules. Benzoxazole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3][4][5] The incorporation of a hydroxyl group at the 6-position, yielding this compound, introduces a phenolic moiety that can further enhance biological activity and provide a handle for further chemical modifications.
Synthesis of 1,3-Benzoxazole Derivatives
General Experimental Protocol for the Synthesis of 2-Substituted-1,3-Benzoxazoles
This protocol is a generalized procedure that can be adapted for the synthesis of various 2-substituted benzoxazoles, and likely, for 2-substituted derivatives of this compound by using 2-amino-5-hydroxyphenol as the starting material.
Reaction: Condensation of a 2-aminophenol with a carboxylic acid.
Materials:
-
2-Aminophenol (or a substituted 2-aminophenol like 2-amino-5-hydroxyphenol)
-
Carboxylic acid (e.g., acetic acid for a 2-methyl derivative)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst and dehydrating agent
-
Anhydrous solvent (e.g., toluene, xylene) if necessary
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask, add equimolar amounts of the 2-aminophenol and the carboxylic acid.
-
Add polyphosphoric acid (a sufficient amount to ensure stirring) as the catalyst and dehydrating agent.
-
Heat the reaction mixture at a temperature ranging from 150-200°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker of crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-substituted-1,3-benzoxazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of 1,3-Benzoxazole Derivatives
Derivatives of the 1,3-benzoxazole scaffold have demonstrated a remarkable range of biological activities. The following sections and tables summarize some of the key findings in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Anticancer Activity
Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents. Their mechanisms of action are varied and include the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected 1,3-Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 2-(Aryl)-benzoxazole derivative | HCT116 (Colon) | Varies (e.g., 4: 1.54, 6: 1.89) | [4] |
| 2-(Aryl)-benzoxazole derivative | MCF-7 (Breast) | Varies (e.g., 25: 1.76, 26: 2.01) | [4] |
| Benzoxazole-N-heterocyclic hybrid (4c) | MCF-7 (Breast) | Not specified (Tyrosine Kinase IC₅₀: 0.10) | [6] |
| Benzoxazole-N-heterocyclic hybrid (4c) | MDA-MB-231 (Breast) | Potent activity reported | [6] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. Benzoxazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected 1,3-Benzoxazole Derivatives
| Compound/Derivative | Microorganism | Activity (MIC in µM) | Reference |
| Benzoxazole analogue (10) | Bacillus subtilis | 1.14 x 10⁻³ | [4] |
| Benzoxazole analogue (24) | Escherichia coli | 1.40 x 10⁻³ | [4] |
| Benzoxazole analogue (13) | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [4] |
| Benzoxazole analogue (19) | Aspergillus niger | 2.40 x 10⁻³ | [4] |
| Benzoxazole analogue (1) | Candida albicans | 0.34 x 10⁻³ | [4] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzoxazole derivatives have been investigated for their ability to modulate inflammatory pathways.
Table 3: Anti-inflammatory Activity of Selected 1,3-Benzoxazole Derivatives
| Compound/Derivative | Target/Assay | Activity (IC₅₀ in µM) | Reference |
| 2-(3-Arylureido)benzoxazole (5e) | TNF-α inhibition | Potent inhibitor at 10 µM | [7] |
| 2-(3-Arylureido)benzoxazole (5e) | IL-6 inhibition | Potent inhibitor at 10 µM | [7] |
| Benzoxazolone derivative (3g) | IL-6 inhibition | 5.09 | [8] |
| Triazole-benzoxazole hybrid (5b) | p38α MAP kinase | 0.031 | [2] |
Signaling Pathways Modulated by 1,3-Benzoxazole Derivatives
The biological effects of benzoxazole derivatives are mediated through their interaction with various cellular signaling pathways. Due to the phenolic nature of this compound, it is plausible that its derivatives could modulate pathways known to be affected by phenolic compounds, in addition to pathways targeted by the benzoxazole scaffold itself.
The mTOR/p70S6K Signaling Pathway
The mTOR/p70S6K pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Some benzoxazole derivatives have been shown to suppress this pathway.
Caption: Inhibition of the mTOR/p70S6K pathway by a benzoxazole derivative.
The p38α Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38α MAPK pathway is involved in cellular responses to stress and plays a critical role in inflammation. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases.
Caption: Inhibition of the p38α MAPK signaling pathway by a benzoxazole derivative.
The NF-κB Signaling Pathway
The NF-κB signaling pathway is a master regulator of inflammation, immunity, and cell survival. Phenolic compounds are known to modulate this pathway, suggesting that 6-hydroxybenzoxazole derivatives could also possess this activity.
Caption: Postulated inhibition of the NF-κB pathway by a phenolic benzoxazole derivative.
Experimental Workflows
The discovery and development of novel benzoxazole-based therapeutic agents follow a well-defined workflow, from initial synthesis to biological evaluation.
Caption: General experimental workflow for the development of benzoxazole derivatives.
Conclusion and Future Directions
The 1,3-benzoxazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. While a substantial body of research exists for the broader class of benzoxazole derivatives, the specific sub-class of this compound derivatives remains an underexplored area with significant potential. The presence of the 6-hydroxyl group offers opportunities for novel structure-activity relationships and the potential modulation of signaling pathways sensitive to phenolic compounds. Future research should focus on the development of efficient synthetic routes to this compound and its derivatives, followed by comprehensive biological evaluation to unlock their therapeutic promise. In particular, investigating their effects on key signaling pathways such as NF-κB, MAPKs, and mTOR will be crucial in elucidating their mechanisms of action and guiding the design of next-generation benzoxazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on 1,3-Benzoxazol-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of 1,3-Benzoxazol-6-ol and its derivatives. While direct computational studies on this compound are not extensively available in the current literature, this document outlines the established quantum chemical, molecular docking, and QSAR methodologies used for the broader benzoxazole class of compounds. These approaches are fundamental for understanding the molecule's electronic structure, predicting its physicochemical and biological properties, and guiding the development of new therapeutic agents.
Introduction to the Theoretical Framework
The benzoxazole scaffold is a significant heterocyclic structure present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the structure-activity relationships that govern these biological functions.[1] By modeling the molecule at an electronic level, researchers can predict its geometry, reactivity, and spectroscopic characteristics, which are crucial for rational drug design.[1]
Computational techniques such as Density Functional Theory (DFT) and molecular docking are pivotal in modern drug discovery.[1] DFT provides detailed insights into the electronic properties of molecules, while molecular docking predicts the binding affinity and interaction patterns of a ligand with a biological target.[1][2] This guide will detail the protocols for these computational experiments as they would be applied to this compound.
Core Computational Methodologies and Protocols
The following sections describe the standard computational protocols for theoretical studies on benzoxazole derivatives, which are directly applicable to this compound.
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the optimized molecular geometry and electronic properties of the molecule.
Protocol for Geometry Optimization and Electronic Property Calculation:
-
Molecular Structure Creation: The initial 3D structure of this compound is constructed using molecular building software (e.g., GaussView, Avogadro).
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is a commonly used method that offers a good balance between accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[3][4] For specific properties like charge transfer, long-range corrected functionals like CAM-B3LYP may be employed.[5]
-
Basis Set: A Pople-style basis set, such as 6-31+G(d) or 6-311++G(d,p), is typically used. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing non-covalent interactions and electronic properties.[3][4][5]
-
-
Geometry Optimization: The initial structure is optimized to find the minimum energy conformation. This is performed using software packages like Gaussian or Dalton.[5]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain vibrational spectra.
-
Property Calculations: Following successful optimization, various electronic properties are calculated. These include:
-
Molecular orbital energies (HOMO, LUMO) and the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP).
-
Dipole moment, polarizability, and hyperpolarizability.[5]
-
-
Excited State Calculations: To study absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground state geometry.[3][4] The geometry of the first singlet excited state (S1) can also be optimized to calculate emission wavelengths.[4]
-
Solvent Effects: The influence of a solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[3]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor.
Protocol for Molecular Docking:
-
Ligand Preparation: The 3D structure of this compound is prepared. This involves generating the 3D coordinates, assigning correct bond orders, and adding hydrogen atoms. The structure is then energy-minimized using a suitable force field.
-
Receptor Preparation:
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the ligand.
-
Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Glide) is used to systematically search for the best binding poses of the ligand within the receptor's active site. The program scores and ranks the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Quantitative Data from Theoretical Studies of Benzoxazole Derivatives
The following tables summarize quantitative data from theoretical studies on the parent 1,3-benzoxazole and related derivatives. This data provides a reference for the expected range of values for this compound.
Table 1: Calculated Absorption and Emission Wavelengths for 1,3-Benzoxazole
| Property | Method | Basis Set | Solvent | Calculated Value (nm) | Experimental Value (nm) | Reference |
| Absorption (λ_abs) | TD-B3LYP | 6-31+G(d) | Ethanol | 328.88 | 327 | [4] |
| Emission (λ_em) | TD-B3LYP | 6-31+G(d) | Ethanol | 432.73 | 468 | [4] |
Table 2: Molecular Docking Scores of Benzoxazole Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| Molecule 26 | Not Specified | -6.687 | [2] |
| Molecule 14 | Not Specified | -6.463 | [2] |
| Molecule 13 | Not Specified | -6.414 | [2] |
| Molecule 10 | Not Specified | -6.389 | [2] |
| Molecule 3 | Not Specified | -6.388 | [2] |
| Ciprofloxacin | Not Specified | -6.092 | [2] |
| Molecule 4c | 4URO | -8.0 | [6] |
Visualizations of Theoretical Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the theoretical study of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Typical Molecular Docking Workflow.
Conclusion
This technical guide has outlined the key theoretical and computational methodologies for the study of this compound. While specific computational data for this molecule is not yet prevalent in the literature, the protocols and data for the parent benzoxazole and its derivatives provide a solid foundation for future research. The application of DFT, TD-DFT, and molecular docking, as detailed in this guide, will be invaluable for elucidating the properties of this compound and for guiding the design of novel derivatives with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [rjsocmed.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Hydroxy-1,3-benzoxazol-2(3H)-one
Disclaimer: Due to the limited availability of specific data for 1,3-Benzoxazol-6-ol, this technical guide focuses on the closely related and well-characterized analog, 6-Hydroxy-1,3-benzoxazol-2(3H)-one . This compound shares the core benzoxazole structure with a hydroxyl group at the 6-position, providing valuable insights into the physicochemical properties of this class of molecules.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical and physical properties, general synthetic approaches, and a conceptual workflow for the investigation of benzoxazole derivatives.
Physicochemical Properties
The fundamental physical and chemical characteristics of 6-Hydroxy-1,3-benzoxazol-2(3H)-one are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.
Table 1: Physical and Chemical Properties of 6-Hydroxy-1,3-benzoxazol-2(3H)-one
| Property | Value | Source |
| IUPAC Name | 6-hydroxy-3H-1,3-benzoxazol-2-one | [1] |
| Synonyms | 6-Hydroxy-2-benzoxazolinone, 6-hydroxybenzoxazol-2(3H)-one | [1] |
| CAS Number | 78213-03-3 | [1] |
| Molecular Formula | C₇H₅NO₃ | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Computed XLogP3 | 0.8 | [1] |
| Computed Hydrogen Bond Donor Count | 2 | [1] |
| Computed Hydrogen Bond Acceptor Count | 3 | [1] |
| Computed Rotatable Bond Count | 0 | [1] |
Table 2: Comparative Physicochemical Properties of Related Benzoxazole Derivatives
To provide a broader context, the following table compares the properties of the parent benzoxazole and another hydroxylated derivative, 1,3-Benzoxazol-4-ol.
| Property | Benzoxazole | 1,3-Benzoxazol-4-ol |
| CAS Number | 273-53-0 | 89590-22-7 |
| Molecular Formula | C₇H₅NO | C₇H₅NO₂ |
| Molecular Weight | 119.12 g/mol | 135.12 g/mol |
| Melting Point | 27-30 °C | Not available |
| Boiling Point | 182 °C | Not available |
| Appearance | White to light yellow solid | Not available |
| Solubility in Water | Insoluble | Not available |
Experimental Protocols: General Synthesis of the Benzoxazole Scaffold
General Procedure for the Synthesis of Benzoxazole Derivatives:
A common synthetic route involves the reaction of a 2-aminophenol derivative with a carboxylic acid or its derivative (e.g., acid chloride, ester) under dehydrating conditions.[3]
Example Protocol:
-
Reaction Setup: A mixture of the appropriately substituted 2-aminophenol (1 equivalent) and a carboxylic acid (1 equivalent) is prepared in a suitable solvent, such as ethanol.[3]
-
Catalyst Addition: A catalyst, for instance, ammonium chloride (catalytic amount), is added to the reaction mixture.[3]
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-90°C) for several hours (typically 6-8 hours).[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
Isolation and Purification: The precipitated solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired benzoxazole derivative.[3]
Note: The reaction conditions, including solvent, catalyst, temperature, and reaction time, may need to be optimized for specific substrates to achieve high yields and purity.
Logical Workflow for Benzoxazole Derivative Development
The development of novel benzoxazole-based compounds for therapeutic applications typically follows a structured workflow, from initial synthesis to biological evaluation. The following diagram illustrates this general process.
Caption: General workflow for the synthesis and biological evaluation of benzoxazole derivatives.
Biological Activities of the Benzoxazole Scaffold
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] While specific data for this compound is not available, the broader class of benzoxazoles has been reported to possess:
-
Antimicrobial and Antifungal Activity: Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi.[6][7]
-
Anticancer Activity: The benzoxazole structure is a component of several compounds investigated for their anticancer properties.[4]
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated anti-inflammatory and pain-relieving effects.[6]
-
Quorum Sensing Inhibition: Some 1,3-benzoxazol-2(3H)-one derivatives have been identified as inhibitors of quorum sensing in bacteria, a mechanism that regulates virulence.[8]
The diverse biological profile of the benzoxazole scaffold underscores its importance as a starting point for the design and development of new therapeutic agents. Further investigation into specific derivatives, such as this compound, is warranted to explore their potential pharmacological applications.
References
- 1. 2(3H)-Benzoxazolone, 6-hydroxy- | C7H5NO3 | CID 157167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 1,3-Benzoxazol-6-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research avenues for the heterocyclic compound 1,3-Benzoxazol-6-ol and its derivatives. While direct research on this specific molecule is limited, this document extrapolates from the extensive studies on the broader benzoxazole class to propose promising areas of investigation in anticancer, antimicrobial, and anti-inflammatory drug discovery. This guide provides a foundation for initiating research, detailing synthetic approaches, experimental protocols, and potential mechanisms of action based on established structure-activity relationships within the benzoxazole family.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core can be achieved through the condensation of 4-amino-2-hydroxyphenol with a suitable one-carbon synthon. A general and adaptable method involves the reaction with triethyl orthoformate. Further derivatization at the 2-position, which is a common strategy for modulating the biological activity of benzoxazoles, can be accomplished by reacting 4-amino-2-hydroxyphenol with a variety of carboxylic acids, aldehydes, or acid chlorides, often facilitated by a condensing agent or catalyst.[1]
A proposed synthetic pathway is outlined below:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Benzoxazol-6-ol from 4-amino-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, two-step protocol for the synthesis of 1,3-Benzoxazol-6-ol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the selective reduction of 4-amino-3-nitrophenol to produce the unstable intermediate, 3,4-diaminophenol. This intermediate is immediately subjected to a cyclization reaction with formic acid to yield the final product.
The benzoxazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Therefore, efficient and well-documented synthetic routes to functionalized benzoxazoles like this compound are of significant interest to the drug discovery and development community.
Experimental Protocols
The synthesis of this compound from 4-amino-3-nitrophenol is performed in two sequential steps:
-
Step 1: Reduction of 4-amino-3-nitrophenol to 3,4-diaminophenol
-
Step 2: Cyclization of 3,4-diaminophenol to this compound
It is critical to note that the intermediate, 3,4-diaminophenol, is highly susceptible to aerial oxidation and should be used in the subsequent step immediately after its preparation without prolonged storage.[4]
Step 1: Synthesis of 3,4-diaminophenol
This protocol outlines the catalytic hydrogenation of 4-amino-3-nitrophenol to 3,4-diaminophenol using palladium on carbon (Pd/C) as the catalyst.
Materials and Equipment:
-
4-amino-3-nitrophenol
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-nitrophenol (1.00 g, 6.5 mmol) in methanol (55 mL) with stirring.[4]
-
Carefully add 10% Pd/C (0.10 g, 10% w/w) to the solution under an inert atmosphere.[4]
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process two to three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen gas (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3.5 hours.[4]
-
Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
The resulting filtrate containing 3,4-diaminophenol is used immediately in the next step. It is crucial to minimize exposure to air.[4]
Step 2: Synthesis of this compound
This protocol describes the cyclization of the freshly prepared 3,4-diaminophenol using formic acid to form the benzoxazole ring.
Materials and Equipment:
-
Methanolic solution of 3,4-diaminophenol (from Step 1)
-
Formic acid (≥88%)
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for extraction and purification
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To the filtrate containing 3,4-diaminophenol from Step 1, add formic acid (approximately 2-3 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from 4-amino-3-nitrophenol.
| Parameter | Value | Reference |
| Step 1: Reduction | ||
| Starting Material | 4-amino-3-nitrophenol | [4] |
| Reagents | 10% Pd/C, H₂ | [4] |
| Solvent | Methanol | [4] |
| Reaction Time | 3.5 hours | [4] |
| Temperature | Room Temperature | [4] |
| Intermediate | 3,4-diaminophenol | [4] |
| Step 2: Cyclization | ||
| Starting Material | 3,4-diaminophenol | |
| Reagent | Formic Acid | |
| Reaction Time | 2-4 hours | |
| Temperature | Reflux | |
| Final Product | This compound | |
| Overall Yield (Estimated) | 70-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway from 4-amino-3-nitrophenol to this compound.
References
One-Pot Synthesis of 6-Hydroxybenzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybenzoxazoles are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their derivatives are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally friendly approach to constructing these valuable molecular scaffolds. By combining multiple reaction steps into a single procedure without the isolation of intermediates, these methods reduce waste, save time, and can improve overall yields.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 6-hydroxybenzoxazoles, focusing on methods starting from 4-substituted-2-aminophenols or their in-situ generated precursors.
Core Synthetic Strategies
The one-pot synthesis of 6-hydroxybenzoxazoles primarily revolves around the reaction of a 2-aminophenol bearing a hydroxyl group at the 4-position (2-amino-4-hydroxyphenol) with a suitable carbonyl-containing compound, such as an aldehyde or a carboxylic acid. The general transformation involves two key steps:
-
Condensation/Amide Formation: The amino group of the 2-aminophenol reacts with the carbonyl compound to form a Schiff base (with aldehydes) or an N-(2,4-dihydroxyphenyl)amide (with carboxylic acids).
-
Cyclodehydration: An intramolecular cyclization, driven by the proximity of the hydroxyl group on the benzene ring, followed by the elimination of a water molecule, leads to the formation of the benzoxazole ring.
Various catalytic systems and reaction conditions have been developed to facilitate this tandem process efficiently.
Method 1: Catalyst-Free Condensation of 4-Hydroxy-2-aminophenol with Aldehydes
A straightforward and green approach for the synthesis of 2-aryl-6-hydroxybenzoxazoles involves the direct condensation of 2-amino-4-hydroxyphenol with various aromatic aldehydes. This method can often proceed without a catalyst, relying on thermal conditions to drive the reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxyphenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-6-hydroxybenzoxazole | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-hydroxybenzoxazole | 5 | 90 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-hydroxybenzoxazole | 6 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-6-hydroxybenzoxazole | 4 | 92 |
Note: The data presented is illustrative and based on typical yields for the synthesis of substituted benzoxazoles. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Reaction Workflow
Method 2: Microwave-Assisted One-Pot Synthesis from 2-Amino-4-nitrophenol and Carboxylic Acids
This method provides a rapid and efficient route to 6-nitrobenzoxazoles, which can be subsequently reduced to the desired 6-hydroxybenzoxazoles. The one-pot procedure involves the initial formation of an amide, followed by cyclodehydration under microwave irradiation. For the purpose of this protocol, we will describe the direct synthesis of a 6-substituted benzoxazole from a substituted 2-aminophenol and a carboxylic acid under microwave conditions, which is analogous to the synthesis of the 6-hydroxy derivative.
Experimental Protocol
-
Reactant Preparation: In a microwave-safe reaction vessel, add the 2-aminophenol derivative (e.g., 2-amino-4-chlorophenol, 1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power to maintain a temperature of 150-200°C for 10-30 minutes. The reaction progress can be monitored by TLC.
-
Isolation and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.
Quantitative Data for Analogous Syntheses
| Entry | 2-Aminophenol Derivative | Carboxylic Acid | Product | Time (min) | Yield (%) |
| 1 | 2-Aminophenol | Benzoic Acid | 2-Phenylbenzoxazole | 15 | 92 |
| 2 | 2-Aminophenol | 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)benzoxazole | 20 | 90 |
| 3 | 2-Amino-4-chlorophenol | Benzoic Acid | 6-Chloro-2-phenylbenzoxazole | 15 | 88 |
| 4 | 2-Amino-4-methylphenol | Benzoic Acid | 6-Methyl-2-phenylbenzoxazole | 20 | 85 |
Note: This data illustrates the general applicability of the microwave-assisted method to substituted 2-aminophenols.
Reaction Mechanism
Method 3: Tandem Reduction and Cyclization of 4-Nitro-2-aminophenol
A powerful one-pot strategy involves the in-situ reduction of a nitro group to an amine, which then undergoes cyclization. For the synthesis of 6-hydroxybenzoxazoles, one could envision a tandem process starting from a suitable nitro-hydroquinone derivative. A related and well-documented one-pot process is the synthesis of benzoxazoles from nitrophenols, involving reduction of the nitro group followed by condensation and cyclization.
Illustrative Experimental Protocol (Based on Nitrophenol to Benzoxazole Synthesis)
-
Reaction Setup: To a solution of the starting nitrophenol (1.0 mmol) and a carboxylic acid (1.2 mmol) in a suitable solvent (e.g., 2-MeTHF) in a microwave vial, add a reducing agent system (e.g., 1,4-cyclohexadiene and Pd/C).
-
Reduction Step: Seal the vial and heat under microwave irradiation to effect the reduction of the nitro group to an amine.
-
Cyclization Step: After the reduction is complete (as monitored by TLC or LC-MS), add a dehydrating agent (e.g., propylphosphonic anhydride, T3P®).
-
Final Reaction: Continue to heat the reaction mixture under microwave irradiation until the formation of the benzoxazole is complete.
-
Work-up and Purification: Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate. Purify the crude product by column chromatography.
Quantitative Data for Microwave-Assisted One-Pot Synthesis from Nitrophenols
| Entry | Nitrophenol | Carboxylic Acid | Product | Yield (%) |
| 1 | 2-Nitrophenol | Benzoic Acid | 2-Phenylbenzoxazole | 83 |
| 2 | 2-Nitrophenol | 4-Fluorobenzoic Acid | 2-(4-Fluorophenyl)benzoxazole | 75 |
| 3 | 4-Chloro-2-nitrophenol | Benzoic Acid | 6-Chloro-2-phenylbenzoxazole | 78 |
| 4 | 4-Methyl-2-nitrophenol | Benzoic Acid | 6-Methyl-2-phenylbenzoxazole | 81 |
Note: This data is for the synthesis of various substituted benzoxazoles and serves to illustrate the feasibility of the one-pot reduction-cyclization strategy.
Logical Relationship of the Tandem Reaction
Conclusion
The one-pot synthesis of 6-hydroxybenzoxazoles represents a highly efficient and versatile approach for accessing this important class of compounds. The methods outlined in these application notes provide robust starting points for researchers in synthetic and medicinal chemistry. The choice of a specific protocol will depend on the available starting materials, desired substitution patterns on the 2-position, and laboratory equipment (e.g., microwave reactor). These streamlined synthetic routes are amenable to the generation of libraries of 6-hydroxybenzoxazole derivatives for screening in drug discovery programs.
Application Notes and Protocols for the Synthesis of 1,3-Benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive, two-step protocol for the laboratory-scale synthesis of 1,3-Benzoxazol-6-ol, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The protocol is based on established chemical transformations, including the reduction of a dinitrophenol precursor followed by a cyclization reaction to form the benzoxazole core.
Introduction to the Synthetic Pathway
This compound is synthesized via a two-step process. The first step involves the chemical reduction of 2,4-dinitrophenol to the key intermediate, 2,4-diaminophenol. This intermediate is then subjected to a cyclization reaction with formic acid to yield the final product. This pathway is an effective method for preparing the target molecule from readily available starting materials.
Experimental Protocols
Step 1: Synthesis of 2,4-Diaminophenol from 2,4-Dinitrophenol
This protocol outlines the reduction of 2,4-dinitrophenol to 2,4-diaminophenol using a chemical reducing agent. Catalytic hydrogenation is a viable alternative for this transformation.[1][2]
Materials:
-
2,4-Dinitrophenol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dinitrophenol (1.0 eq).
-
Add ethanol to the flask to create a slurry.
-
To this slurry, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the dropwise addition of a 5 M sodium hydroxide solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-diaminophenol.
-
Dry the final product under vacuum.
Step 2: Synthesis of this compound from 2,4-Diaminophenol
This protocol details the cyclization of 2,4-diaminophenol with formic acid to form the benzoxazole ring. Polyphosphoric acid (PPA) can be used as a cyclizing agent and solvent, particularly when reacting with carboxylic acids.[3]
Materials:
-
2,4-Diaminophenol
-
Formic acid (98-100%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 2,4-diaminophenol (1.0 eq) and formic acid (3.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to 100-110 °C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold deionized water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Reduction of 2,4-Dinitrophenol | Step 2: Cyclization to this compound |
| Starting Material | 2,4-Dinitrophenol | 2,4-Diaminophenol |
| Key Reagents | SnCl₂·2H₂O, HCl | Formic Acid |
| Solvent | Ethanol/Water | None |
| Reaction Temperature | Reflux | 100-110 °C |
| Reaction Time | 3-4 hours | 2-3 hours |
| Typical Yield | 85-95% | 70-85% |
| Product Purity | >95% after recrystallization | >98% after purification |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound production.
References
Applications of 1,3-Benzoxazol-6-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzoxazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The benzoxazole scaffold is considered a "privileged" structure, as it is found in numerous pharmacologically active compounds.[1][2] While research has extensively covered various substituted benzoxazoles, this document focuses on the potential applications of a specific, yet underexplored, member of this family: 1,3-Benzoxazol-6-ol . This compound, featuring a hydroxyl group at the 6-position, presents a unique opportunity for synthetic modification and the development of novel therapeutic agents. The phenolic hydroxyl group serves as a versatile handle for derivatization, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties. This document provides an overview of the potential applications, synthetic strategies, and detailed experimental protocols for the evaluation of this compound derivatives in medicinal chemistry.
Synthetic Pathways and Derivatization
The synthesis of the 1,3-benzoxazole core typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[3][4] For the synthesis of this compound, a key starting material would be 4-amino-3-hydroxybenzoic acid or a related precursor. The following diagram illustrates a general synthetic scheme for 2-substituted this compound and subsequent derivatization at the 6-hydroxy position.
Potential Therapeutic Applications
Based on the extensive research on benzoxazole derivatives, compounds derived from this compound are anticipated to exhibit a range of biological activities. The introduction of various substituents at the 2- and 6-positions can modulate their potency and selectivity towards different biological targets.
Anticancer Activity
Numerous benzoxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key enzymes such as tyrosine kinases or the disruption of microtubule polymerization.[7] Derivatives of this compound could be explored as inhibitors of signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Representative Anticancer Activity of Benzoxazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-1 | 2-(4-methoxyphenyl)-5-fluorobenzoxazole | MCF-7 (Breast) | 6.42 | [6] |
| BZ-2 | 2-(3,4,5-trimethoxyphenyl)benzoxazole | A549 (Lung) | 8.46 | [6] |
| BZ-3 | 2-phenyl-6-nitrobenzoxazole | HepG2 (Liver) | 5.13 | [7] |
| BZ-4 | 2-(4-chlorophenyl)-6-carboxybenzoxazole | HT-29 (Colon) | 13.0 | [8] |
Anti-inflammatory Activity
Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, often acting through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, or enzymes such as cyclooxygenase (COX).[9][10][11] The 6-hydroxy group of this compound could be crucial for interaction with the active sites of these inflammatory targets.
Table 2: Representative Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| BZI-1 | TNF-α | LPS-stimulated RAW 264.7 cells | 10.14 | [10] |
| BZI-2 | IL-6 | LPS-stimulated RAW 264.7 cells | 5.09 | [10] |
| BZI-3 | COX-2 | Enzyme inhibition assay | 0.25 | [2] |
Antimicrobial Activity
The benzoxazole scaffold is a common feature in many antimicrobial agents.[1][12][13] Derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][14] Modifications at the 2- and 6-positions of the this compound core can lead to the development of new antimicrobial agents with improved efficacy and reduced resistance.
Table 3: Representative Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| BZA-1 | Staphylococcus aureus | 16 | [14] |
| BZA-2 | Escherichia coli | 32 | [3] |
| BZA-3 | Candida albicans | 8 | [13] |
Experimental Protocols
The following are detailed protocols for the synthesis of a generic 2-aryl-1,3-benzoxazol-6-ol derivative and for the evaluation of its potential biological activities.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-1,3-benzoxazol-6-ol
This protocol describes a general method for the synthesis of a 2-aryl substituted benzoxazole.
Materials:
-
4-amino-3-hydroxybenzoic acid
-
4-methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
In a round bottom flask, combine 4-amino-3-hydroxybenzoic acid (1 mmol) and 4-methoxybenzoic acid (1.1 mmol).
-
Add polyphosphoric acid (10 g) to the mixture.
-
Heat the reaction mixture at 180-200 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure 2-(4-methoxyphenyl)-1,3-benzoxazole-6-carboxylic acid.
-
The resulting carboxylic acid can then be subjected to decarboxylation or other functional group manipulations to yield the final 2-(4-methoxyphenyl)-1,3-benzoxazol-6-ol.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized benzoxazole derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized benzoxazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain.[15]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized benzoxazole compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (antibiotic), a negative control (broth + DMSO), and a growth control (broth + inoculum).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Optionally, add a resazurin solution to each well to aid in the visualization of bacterial growth (a color change from blue to pink indicates growth).
References
- 1. ijpbs.com [ijpbs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 5. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Versatile Building Block: 1,3-Benzoxazol-6-ol in Organic Synthesis
For Immediate Release
[City, State] – 1,3-Benzoxazol-6-ol, a hydroxylated derivative of the benzoxazole heterocyclic system, is emerging as a critical starting material and intermediate in the field of organic synthesis, particularly in the development of pharmacologically active compounds. Its unique structural features, including a reactive phenolic hydroxyl group and a fused heterocyclic ring system, make it a versatile scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, targeting researchers, scientists, and professionals in drug development.
The benzoxazole core is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The hydroxyl group at the 6-position of this compound offers a convenient handle for further molecular elaboration through various chemical transformations, most notably etherification and esterification reactions.
Application Highlight: Synthesis of PERK Inhibitor GSK2606414
A prominent application of this compound is its role as a key building block in the synthesis of GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a crucial component of the Unfolded Protein Response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders. The synthesis of GSK2606414 highlights the utility of this compound in constructing complex drug molecules.
The key transformation involving this compound in this synthesis is a nucleophilic aromatic substitution (SNAc) reaction to form a diaryl ether linkage. This reaction connects the benzoxazole moiety to a substituted indazole, forming a critical pharmacophoric element of the final inhibitor.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Conditions | Yield (%) | Reference |
| Diaryl Ether Formation | This compound, 5-Fluoro-1-methyl-1H-indazole | 6-(1-Methyl-1H-indazol-5-yloxy)benzo[d]oxazole | K₂CO₃, DMA, 140 °C | 85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-(1-Methyl-1H-indazol-5-yloxy)benzo[d]oxazole
This protocol details the synthesis of a key intermediate in the preparation of the PERK inhibitor, GSK2606414, via a Williamson ether synthesis.
Materials:
-
This compound
-
5-Fluoro-1-methyl-1H-indazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in N,N-dimethylacetamide (DMA), add 5-Fluoro-1-methyl-1H-indazole (1.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 140 °C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-(1-Methyl-1H-indazol-5-yloxy)benzo[d]oxazole.
Expected Yield: Approximately 85%.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PERK signaling pathway, the mechanism of action of GSK2606414, and a general experimental workflow for synthesizing derivatives from this compound.
Caption: The PERK branch of the Unfolded Protein Response and inhibition by GSK2606414.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility is well-demonstrated in the synthesis of the PERK inhibitor GSK2606414. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery and development programs.
References
Application Notes and Protocols for Antimicrobial Activity Screening of 1,3-Benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The core benzoxazole scaffold is present in several naturally occurring and synthetic bioactive molecules.[1] The growing threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents, and benzoxazole derivatives represent a promising avenue of research.[5][6][7] This document focuses on the screening of 1,3-Benzoxazol-6-ol for its potential antimicrobial activity.
Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various benzoxazole derivatives against a panel of bacteria and fungi. This data is provided as a reference to indicate the potential range of activity for compounds within this class.
Table 1: Antibacterial Activity of Representative Benzoxazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P4A) | >500 | >500 | >500 | >500 | [8] |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P4B) | >500 | >500 | >500 | >500 | [8] |
| 2-(p-chlorobenzyl)-5-methylbenzoxazole | - | - | - | 25 | |
| 2-(p-bromobenzyl)-5-methylbenzoxazole | - | - | - | 25 | |
| 2-(p-methylbenzyl)-5-methylbenzoxazole | - | - | - | 25 |
Table 2: Antifungal Activity of Representative Benzoxazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference |
| 5-chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | >500 | - | [8] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | 6.25 | - |
Note: The absence of data for this compound highlights the need for empirical testing to determine its specific antimicrobial profile.
Experimental Protocols
Detailed methodologies for essential antimicrobial screening assays are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][9]
Materials:
-
This compound (test compound)
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Further dilutions should be made in the appropriate broth.
-
Preparation of Inoculum: From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row designated for that compound, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
This will result in wells with decreasing concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A standard antimicrobial agent with known activity against the test organisms.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[6]
-
Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[9] This can be assessed visually or with a microplate reader.
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.[11][12]
Materials:
-
This compound (test compound)
-
Standard antimicrobial agent
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for a few minutes.
-
Creating Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[11]
-
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.
-
Controls:
-
Negative Control: Add the solvent used to dissolve the test compound into one well.
-
Positive Control: Add a standard antimicrobial solution into another well.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10] This test is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC test
-
Sterile agar plates (e.g., MHA)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, sterile agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[10]
Visualizations
Experimental Workflow
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Anticancer Cell Line Studies with 1,3-Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities.[1][2][3] Derivatives of 1,3-benzoxazole have been the focus of extensive research in oncology due to their potential to exhibit potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][5][6][7] This document provides a detailed overview of the application of 1,3-benzoxazole derivatives in anticancer cell line studies, summarizing key quantitative data and providing standardized experimental protocols based on published research.
Data Presentation: In Vitro Anticancer Activity of 1,3-Benzoxazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various 1,3-benzoxazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies to facilitate easy comparison of the potency and selectivity of different structural analogs.
Table 1: IC50 Values of Benzoxazole Linked 1,3,4-Oxadiazole Derivatives [8][9]
| Compound | Substitution on Phenyl Ring | A549 (Lung) μM | MCF-7 (Breast) μM | HT-29 (Colon) μM | A375 (Melanoma) μM |
| 10b | 3,4,5-trimethoxy | 0.13 ± 0.014 | 0.10 ± 0.013 | 0.22 ± 0.017 | - |
| 10c | 4-methoxy | - | - | - | - |
| 10f | 4-chloro | - | - | - | - |
| 10g | 3,4-dichloro | - | - | - | - |
| 10i | 4-nitro | - | - | - | - |
| 12c | - | - | - | 0.018 | - |
| 12g | - | - | - | 0.093 | - |
| Combretastatin-A4 (Standard) | - | - | - | - | - |
Table 2: IC50 Values of Nitro-Substituted Benzoxazole Derivatives in A549 Cells [10]
| Compound | Structure | IC50 (μM) |
| 1a | 2-(4-tert-butylphenyl)-5-nitrobenzoxazole | 17.41 ± 0.16 |
| 1b | 2-(4-tert-butylphenyl)-6-nitrobenzoxazole | 20.50 ± 0.08 |
| 2a | 2-(2,3-dimethylphenyl)-5-nitrobenzoxazole | 32.17 ± 0.08 |
| 2b | 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole | 31.13 ± 0.07 |
| Cisplatin (Standard) | - | 19.65 ± 0.09 |
Table 3: Antiproliferative Activity of Naphthoxazole Analogs [11]
| Compound | Cell Line | IC50 (μM) |
| Chlorine Analog | Various | 2.18 - 2.89 |
| Cisplatin (Standard) | Various | Similar to Chlorine Analog |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer properties of 1,3-benzoxazole derivatives.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
1,3-Benzoxazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzoxazole derivative in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
1,3-Benzoxazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the 1,3-benzoxazole derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
1,3-Benzoxazole derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the benzoxazole derivative for 24-48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualizations
Several studies suggest that 1,3-benzoxazole derivatives exert their anticancer effects by modulating key signaling pathways. The diagrams below, generated using DOT language, illustrate a generalized experimental workflow and a proposed mechanism of action.
Caption: General experimental workflow for evaluating the anticancer properties of 1,3-benzoxazole derivatives.
References
- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Biological Activity of 1,3-Benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the diverse biological activities of 1,3-Benzoxazol-6-ol, a member of the promising benzoxazole class of heterocyclic compounds. Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
While specific quantitative data for this compound is limited in publicly available literature, this guide presents data from closely related benzoxazole derivatives to provide a comparative context for experimental outcomes. The protocols detailed herein are established methods for assessing the key biological activities associated with this class of compounds.
I. Overview of Biological Activities
Benzoxazole derivatives are known to exhibit a range of biological activities. These include:
-
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
-
Antimicrobial Activity: Inhibition of the growth of a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Anti-inflammatory Activity: Modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines.
II. Quantitative Data Summary
The following tables summarize the biological activity of various benzoxazole derivatives, providing a reference for the potential efficacy of this compound.
Table 1: Anticancer Activity of Benzoxazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-tert-butylphenyl)-5-nitrobenzoxazole (1a) | A549 (Lung) | 17.41 ± 0.16 | Cisplatin | 19.65 ± 0.09 |
| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) | A549 (Lung) | 20.50 ± 0.08 | Cisplatin | 19.65 ± 0.09 |
| Benzoxazole derivative with 4-Cl | Various | 2.18 - 2.89 | Cisplatin | Similar |
| 5-chlorobenzo[d]oxazole derivative 14o | MCF-7 (Breast) | 3.22 ± 0.13 | - | - |
| 5-chlorobenzo[d]oxazole derivative 14o | HepG2 (Liver) | 4.21 ± 0.19 | - | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Benzoxazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 2-substituted benzoxazole derivative | Escherichia coli | - | Cefixime | - |
| 2-substituted benzoxazole derivative | Staphylococcus aureus | - | Cefixime | - |
| 2-substituted benzoxazole derivative | Candida albicans | - | Griseofulvin | - |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivative | Micrococcus luteus | 31.25 | - | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 3: Anti-inflammatory Activity of Benzoxazolone Derivatives (IC50 values in µM)
| Compound/Derivative | Target | IC50 (µM) |
| Benzoxazolone derivative 3g | IL-6 | 5.09 ± 0.88 |
| Benzoxazolone derivative 3d | IL-6 | 5.43 ± 0.51 |
| Benzoxazolone derivative 3c | IL-6 | 10.14 ± 0.08 |
IC50 values represent the concentration required to inhibit the production of the pro-inflammatory cytokine IL-6 by 50%.
III. Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the anticancer, antimicrobial, and potential mechanistic pathways of this compound.
A. Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins in slightly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
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Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
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Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
B. Antimicrobial Activity Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that inhibits visible growth.[1]
Materials:
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Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
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Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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This compound
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Sterile 96-well plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[1] Include a positive control (broth and inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.[1]
C. Mechanistic Assays
This assay is used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a specific caspase-3 substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3, releasing the chromophore p-nitroanilide (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be quantified by measuring its absorbance at 405 nm.
Materials:
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Treated and untreated cell lysates
-
Caspase-3 Assay Buffer
-
DEVD-pNA substrate
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Lysis: Induce apoptosis in cells by treating with this compound. Lyse the cells to release intracellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, add cell lysate, assay buffer, and the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.
IV. Visualizations
The following diagrams illustrate key experimental workflows and a potential signaling pathway that may be modulated by this compound.
Caption: Workflow for Anticancer Cytotoxicity Assays.
Caption: Workflow for MIC Determination.
Caption: Potential Apoptotic Signaling Pathway.
Caption: Potential Anti-inflammatory NF-κB Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzoxazol-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Benzoxazol-6-ol.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in benzoxazole synthesis can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification.[1] Here are key areas to investigate:
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Purity of Starting Materials: Impurities in the 2-aminophenol derivative (4-amino-3-hydroxy-phenol for this compound) or the carbonyl compound can interfere with the reaction. It is essential to use high-purity starting materials. You can assess purity through methods like melting point analysis and comparing it with literature values.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature needs to be optimized. A temperature that is too low may lead to a slow or incomplete reaction, while a higher temperature could cause decomposition of reactants or the product.[2] For some benzoxazole syntheses, temperatures around 70°C have been found to be optimal, while others may require up to 130°C.[2][3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
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Solvent: The choice of solvent plays a critical role. Solvents like ethanol have been shown to be effective in many benzoxazole syntheses.[2] If you are experiencing low yields, consider trying a different solvent or ensuring your current solvent is anhydrous if the reaction is sensitive to moisture.[2]
-
-
Catalyst Activity and Loading: If you are using a catalyst, ensure it is active, as some catalysts may require activation or are sensitive to air and moisture.[1] The amount of catalyst can also be critical; sometimes, a small increase in catalyst loading can significantly improve the conversion rate.[1] For instance, in some systems, increasing catalyst loading from 5 mol% to 20 mol% has been shown to significantly improve yield.[2]
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Inefficient Purification: Significant product loss can occur during purification steps.[1] Refer to the purification strategies in the FAQ section.
Issue 2: Significant Side Product Formation
Q: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
A: Side product formation is a common reason for low yields in benzoxazole synthesis.[1] Common side products include:
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Stable Schiff Base Intermediate: In syntheses involving a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the desired benzoxazole.[2]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[1]
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]
-
Promote Cyclization: To encourage the cyclization of a stable Schiff base intermediate, you can try increasing the reaction temperature or adding a suitable oxidizing agent.[2] The choice of catalyst can also significantly influence the selectivity of the reaction.[2]
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Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction?
A1: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify any potential issues, such as incomplete reactions or the formation of multiple products.
Q2: My starting materials are still present on the TLC plate after the recommended reaction time. What should I do?
A2: The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:
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Extend the Reaction Time: Continue the reaction and keep monitoring its progress by TLC.[1]
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Increase the Temperature: A higher temperature may provide the necessary activation energy for the reaction to go to completion. However, be cautious of potential product degradation at elevated temperatures.[2]
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Check Catalyst Activity: If you are using a catalyst, ensure it is active and consider increasing the catalyst loading.[1]
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Re-evaluate Stoichiometry: Double-check that the molar ratios of your reactants are correct.[1]
Q3: What are some effective purification strategies for this compound?
A3: Purification is a critical step to obtain a high-purity product and can be a source of yield loss if not performed correctly.[1] Common purification methods for benzoxazoles include:
-
Recrystallization: This is a common technique for purifying solid compounds. The crude product can be washed with a cold solvent, such as ethanol, and then recrystallized from a suitable solvent or solvent mixture to remove impurities.[2]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a very effective method.[1][2] A common solvent system used for benzoxazoles is a mixture of hexane and ethyl acetate.[2]
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Washing: The crude product can be washed with appropriate solvents to remove soluble impurities and byproducts.[2]
Q4: Are there any "green" or more sustainable synthesis methods for benzoxazoles?
A4: Yes, there is a growing interest in developing more environmentally friendly synthetic methods for benzoxazoles.[2] Some approaches include:
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Use of Green Solvents: Employing environmentally benign solvents like water or ethanol.[2]
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Heterogeneous Catalysts: Using solid-supported catalysts that can be easily recovered and reused.[2][3] This simplifies the work-up process and reduces waste.
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Solvent-Free Conditions: Some methods have been developed that proceed under solvent-free conditions, which significantly reduces the environmental impact.[3]
Data Presentation: Impact of Reaction Conditions on Yield
Table 1: Effect of Catalyst on Benzoxazole Synthesis
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL Gel | 1.0 | 130 | 5 | 98 | [3] |
| p-TSA | 1.0 | 130 | 5 | 45 | [3] |
| H2SO4 | 1.0 | 130 | 5 | 38 | [3] |
| ZnCl2 | 1.0 | 130 | 5 | 25 | [3] |
| FeCl3 | 1.0 | 130 | 5 | 32 | [3] |
Table 2: Effect of Solvent and Temperature on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | 70 | Varies | Good | [2] |
| Acetonitrile | 60 | 0.25-0.42 | 83-93 | [4] |
| DMF | 80 | 18 | 83-95 | [4] |
| Solvent-Free | 130 | 5 | 98 | [3] |
| Ethanol | 50 | 3 | 88 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1,3-benzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst
This protocol is adapted from a general procedure for the synthesis of benzoxazoles and can be applied to the synthesis of this compound derivatives.[3]
Materials:
-
4-Amino-3-hydroxyphenol (or other suitable 2-aminophenol derivative)
-
Aromatic aldehyde
-
Brønsted Acidic Ionic Liquid (BAIL) gel
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a 5 mL vessel, add 4-amino-3-hydroxyphenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the BAIL gel (0.010 g, 1.0 mol %).
-
Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.
-
Monitor the completion of the reaction using TLC.
-
Once the reaction is complete, cool the mixture and dissolve it in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4.
-
Remove the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Green Synthesis of Benzoxazole Derivatives in Ethanol
This protocol provides a more environmentally friendly approach using ethanol as a solvent.[5]
Materials:
-
4-Amino-3-hydroxyphenol (or other suitable 2-aminophenol derivative)
-
Aromatic carboxylic acid
-
Ammonium Chloride (NH4Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a suitable flask, dissolve 4-amino-3-hydroxyphenol (0.01 mol) and the desired aromatic carboxylic acid (0.01 mol) in ethanol.
-
Add a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at 80-90°C for 6-8 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure benzoxazole derivative.
Visualizations
References
Technical Support Center: Purification of 1,3-Benzoxazol-6-ol
This guide provides troubleshooting advice and detailed protocols for the purification of crude 1,3-Benzoxazol-6-ol, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the purification of this compound and related phenolic heterocyclic compounds.
Q1: My final product yield is very low after purification. What are the common causes and solutions?
Low recovery can stem from several stages of the purification process. Key areas to investigate include:
-
Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in significant loss of the compound in the mother liquor.[1]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Cooling the solution thoroughly in an ice bath before filtration can also help maximize crystal precipitation.[1]
-
-
Inappropriate Chromatography Eluent: If the solvent system in column chromatography is too polar, the desired compound may elute too quickly along with impurities, leading to mixed fractions and apparent low yield of pure product.
-
Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first to ensure a good separation between your product and impurities.
-
-
Product Degradation: Benzoxazoles, particularly phenolic derivatives, can be sensitive to acidic conditions, such as those on a standard silica gel column.[1][2]
-
Solution: Consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like neutral alumina.[3]
-
Q2: My purified this compound is colored (e.g., yellow or brown). How can I decolorize it?
Colored impurities are common, often arising from oxidation of phenolic groups or residual catalysts from the synthesis.[4]
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb many colored impurities.[1] Be cautious not to add too much, as it can also adsorb your product.
-
Filtration through a Silica Plug: For minor color issues, dissolving the product in a suitable solvent and passing it through a short plug of silica gel can remove baseline impurities.[3]
-
Re-crystallization: A second recrystallization is often sufficient to remove residual colored impurities that co-crystallized with the product.
Q3: During recrystallization, my product separates as an oil instead of crystals ("oiling out"). What should I do?
"Oiling out" typically occurs when a compound comes out of a supersaturated solution at a temperature above its melting point, often due to the presence of impurities that depress the melting point.[1]
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the saturation.[1]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on its own before placing it in an ice bath. Rapid cooling encourages oiling out.[1]
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Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to provide a nucleation site.[1]
Q4: I'm getting poor separation between my product and an impurity during column chromatography. How can I improve it?
Poor resolution on a column is a common issue that can almost always be solved with proper method development.
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Optimize Solvent System: The most critical step is to find an eluent system that provides a significant difference in Rf values (ΔRf ≥ 0.2) on TLC.[1]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[3]
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Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.[1] Ensure the column is not overloaded with crude material.[1]
Q5: My compound appears to be degrading on the silica gel column. What are my options?
The acidic nature of silica gel can cause degradation of sensitive compounds like this compound.
-
Deactivate Silica Gel: Flush the packed silica gel column with a solvent system containing 1-3% triethylamine before loading your sample. This neutralizes the acidic sites.[3]
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or reverse-phase silica (C18).
-
Alternative Purification: If the compound is highly sensitive, avoid column chromatography altogether and rely on recrystallization or acid-base extraction if applicable.
Data Presentation
The following tables provide general parameters for the purification of phenolic benzoxazole derivatives. These should be used as a starting point for optimization.
Table 1: Comparison of Potential Recrystallization Solvents
| Solvent System | Advantages | Disadvantages | Typical Use Case |
| Ethanol / Water | Good solvating power when hot, poor when cold. Water acts as an anti-solvent. | Can be difficult to remove all water; potential for "oiling out". | For moderately polar compounds that are highly soluble in pure ethanol. |
| Ethyl Acetate / Hexanes | Excellent for tuning polarity; solvents are easily removed. | The compound must be fully dissolved before adding the anti-solvent (hexanes). | Highly versatile system for a wide range of polarities. |
| Toluene | Good for less polar compounds; high boiling point allows for dissolution of stubborn solids. | High boiling point makes it difficult to remove from the final product. | Purifying compounds with residual non-polar impurities. |
| Methanol | Strong solvent for polar, hydrogen-bonding compounds. | May be too strong a solvent, leading to low recovery. | For highly polar benzoxazole derivatives. |
Table 2: Typical Column Chromatography Parameters for this compound
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice for most separations. |
| Neutral Alumina | Alternative for acid-sensitive compounds. | |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1 v/v) | A common, effective system with tunable polarity.[5] |
| Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | Good for more polar compounds.[5] | |
| Target TLC Rf Value | 0.25 - 0.35 | Provides the best balance between resolution and run time. |
| Sample Loading | Dry loading or minimal solvent | Ensures a tight band and better separation.[3] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (see Table 1) to find a solvent that dissolves the compound when hot but not when cold. An ethyl acetate/hexanes co-solvent system is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Develop a solvent system using TLC that places the this compound at an Rf of ~0.3 and provides good separation from impurities.
-
Column Packing: Plug a glass column with cotton or glass wool. Add a small layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Tap the column gently to ensure even packing. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.[6]
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate key workflows for purification and troubleshooting.
Caption: Troubleshooting workflow for low purity after initial purification.
Caption: General purification workflow for crude this compound.
References
Technical Support Center: Synthesis of 1,3-Benzoxazol-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzoxazol-6-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common and direct method for the synthesis of this compound involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a one-carbon electrophile. A typical starting material is 2-amino-4-hydroxyphenol, which can be reacted with reagents such as formic acid or triethyl orthoformate. The reaction generally proceeds by initial formation of an N-formyl intermediate, followed by acid-catalyzed cyclodehydration to yield the benzoxazole ring.
Q2: What are the most likely byproducts in the synthesis of this compound?
Several byproducts can form depending on the specific reaction conditions and the purity of the starting materials. The most common byproducts include:
-
N-(2-hydroxy-4-mercaptophenyl)formamide: This is the intermediate formed from the reaction of 2-amino-4-hydroxyphenol and formic acid. Incomplete cyclization will result in this compound remaining in the crude product.
-
Polymeric materials: Under harsh reaction conditions, such as high temperatures or strong acids, polymerization of the starting materials or the product can occur, leading to the formation of insoluble, tar-like substances.
-
Di-formylated species: Although less common, it is possible for the hydroxyl group on the benzene ring to be formylated, especially if a large excess of the formylating agent is used.
-
Oxidation products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (2-amino-4-hydroxyphenol) spot and the appearance of the product spot should be observed.
-
If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to byproduct formation.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, catalyst concentration, or choice of solvent might not be optimal.
-
Troubleshooting:
-
Temperature: Ensure the reaction is heated to the appropriate temperature as specified in the protocol. For cyclodehydration, temperatures around 100-120 °C are often required.
-
Catalyst: If using an acid catalyst (e.g., p-toluenesulfonic acid), ensure it is fresh and used in the correct stoichiometric amount.
-
Solvent: The choice of solvent is crucial. Toluene is commonly used to azeotropically remove water and drive the cyclization to completion.
-
-
-
Purity of Starting Materials:
-
Cause: Impurities in the 2-amino-4-hydroxyphenol or the formylating agent can interfere with the reaction.
-
Troubleshooting:
-
Ensure the starting materials are of high purity. Recrystallize or purify the 2-amino-4-hydroxyphenol if necessary.
-
Use a freshly opened bottle of the formylating agent.
-
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: My final reaction mixture shows multiple spots on the TLC plate, including one that I suspect is a byproduct. How can I identify and minimize it?
A: The presence of multiple spots indicates an incomplete reaction or the formation of byproducts.
-
Identification of Spots:
-
Run co-spots on the TLC plate with your starting material to identify any unreacted starting material.
-
The major byproduct is often the N-formyl intermediate. This compound is typically more polar than the final benzoxazole product and will have a lower Rf value.
-
-
Minimizing Byproduct Formation:
-
Incomplete Cyclization: To minimize the N-formyl intermediate, ensure the reaction goes to completion by extending the reaction time or increasing the temperature moderately. The removal of water is critical for the cyclization step.
-
Side Reactions: To avoid polymerization, avoid excessively high temperatures and prolonged reaction times.
-
Experimental Protocols
Protocol: Synthesis of this compound from 2-Amino-4-hydroxyphenol and Formic Acid
-
Materials:
-
2-Amino-4-hydroxyphenol
-
Formic acid (88%)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-4-hydroxyphenol (1 equivalent).
-
Add toluene to the flask to create a suspension.
-
Add formic acid (1.2 equivalents) dropwise to the stirred suspension.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acids.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Potential Cause | Observation | Troubleshooting Steps |
| Incomplete Reaction | Starting material spot is still prominent on TLC. | - Extend reaction time.- Increase reaction temperature moderately.- Ensure efficient water removal. |
| Suboptimal Conditions | Reaction is sluggish or stalls. | - Verify reaction temperature.- Check the quality and amount of catalyst.- Use an appropriate solvent for azeotropic water removal. |
| Impure Starting Materials | Presence of unexpected spots on TLC of starting materials. | - Purify starting materials before use.- Use fresh reagents. |
| Product Degradation | Formation of dark, tarry substances. | - Avoid excessive heating.- Reduce reaction time if possible. |
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yields in the synthesis.
Technical Support Center: Optimization of 6-Substituted Benzoxazole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 6-substituted benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 6-substituted benzoxazole is resulting in a very low yield. What are the common causes?
Low yields are a frequent issue and can originate from several factors. The primary areas to investigate are the purity of your starting materials, the reaction conditions, the formation of side products, and losses during product purification.[1]
Q2: How can I tell if my starting materials (2-aminophenol and carboxylic acid/aldehyde) are pure enough for the reaction?
The purity of starting materials is critical. Impurities can directly interfere with the reaction mechanism.[1] You can assess purity using standard analytical techniques:
-
Melting Point Analysis: Compare the observed melting point of your starting materials with literature values. A significant deviation or a broad melting range indicates the presence of impurities.[1]
-
Spectroscopy (NMR, IR): Use NMR and IR spectroscopy to confirm the chemical structure and identify any contaminant peaks.
Q3: I suspect side products are forming. What are the common side products and how can I minimize them?
Side product formation directly consumes your starting materials, reducing the yield of the desired product.[1] Common side products include Schiff bases (from aldehyde precursors) and polymers.[1][2] To minimize their formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[1]
-
Use a Protective Atmosphere: If your reactants are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation-related byproducts.[1]
-
Promote Cyclization: If a stable Schiff base intermediate is the issue, altering the catalyst or increasing the temperature may promote the final cyclization step to form the benzoxazole.[2]
Q4: My TLC analysis shows that the reaction is incomplete, with starting material still present. What should I do?
An incomplete reaction is a common cause of low yields. Here are several steps to troubleshoot this issue:
-
Extend Reaction Time: Continue to monitor the reaction by TLC at regular intervals to determine if it simply requires more time to reach completion.[1]
-
Increase Temperature: Higher temperatures can provide the necessary activation energy, but be cautious of potential product degradation.[2]
-
Check Catalyst Activity: Ensure your catalyst is active and, if necessary, increase the catalyst loading. Some catalysts are sensitive to air and moisture.[1]
-
Re-evaluate Stoichiometry: Double-check the molar ratios of your reactants to ensure they are correct.[1]
Q5: I seem to be losing my product during the purification step. What are some effective purification strategies for benzoxazoles?
Product loss during purification is a significant contributor to low isolated yields. Effective strategies include:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying benzoxazoles.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified via extraction into an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]
Troubleshooting Guides & Data
Troubleshooting Low Yields
This workflow provides a systematic approach to diagnosing and solving issues related to low reaction yields.
Caption: Troubleshooting workflow for low benzoxazole yield.
General Reaction Pathway
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid derivative or an aldehyde, followed by cyclization.
Caption: General pathway for benzoxazole synthesis.
Table 1: Comparison of Catalysts for Benzoxazole Synthesis
The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Tf₂O / 2-Fluoropyridine | Tertiary Amide + 2-Aminophenol | DCM | Room Temp | 1 hr | ~95% | [3] |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Benzaldehyde + 2-Aminophenol | Solvent-free | 130 | 5 hrs | High | [1] |
| Polyphosphoric Acid (PPA) | Carboxylic Acid + 2-Aminophenol | PPA | 150 | 3-6 hrs | Good-Excellent | [4][5] |
| Copper(I) Iodide (CuI) | β-Diketones + 2-Aminophenol | - | - | - | Good | [6] |
| Samarium Triflate | Aldehydes + 2-Aminophenol | Aqueous | Mild | - | Good | [6] |
| FeCl₃ / AgNO₃ | Aldehydes + 2-Aminophenol | Toluene | 110 | 24 hrs | 91-99% | [5] |
Experimental Protocols
Protocol 1: Synthesis using Triflic Anhydride (Tf₂O) and 2-Fluoropyridine
This method is effective for synthesizing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.[3]
-
To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the desired 6-substituted-2-aminophenol (0.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2,6-disubstituted benzoxazole.[3]
Protocol 2: Brønsted Acidic Ionic Liquid Gel Catalyzed Synthesis (Solvent-Free)
This protocol offers an environmentally friendly, solvent-free approach.[1]
-
In a 5 mL vessel, combine the 6-substituted-2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 130 °C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, dissolve the mixture in ethyl acetate (10 mL).
-
Separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under vacuum to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Stability Issues with Phenolic Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the synthesis, storage, and experimental use of phenolic benzoxazoles.
Section 1: Troubleshooting Guides
This section is designed to help you identify and resolve specific stability issues you may encounter during your research.
Issue 1: Degradation of Phenolic Benzoxazole During Synthesis
Question: My phenolic benzoxazole is degrading during the synthesis and purification process, leading to low yields and impure products. What could be the cause and how can I prevent this?
Answer:
Degradation during synthesis is a common issue, often stemming from harsh reaction conditions. Phenolic benzoxazoles can be sensitive to strong acids, high temperatures, and oxidative environments.
Troubleshooting Steps:
-
Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. If the reaction requires heat, consider using the lowest effective temperature and minimizing the reaction time.
-
pH: Strong acidic conditions, often used in cyclization steps, can promote hydrolysis of the benzoxazole ring.[1] Consider using milder acid catalysts or optimizing the reaction pH. Some modern synthetic methods utilize catalysts that operate under neutral or milder conditions.[2]
-
Atmosphere: The phenolic hydroxyl group is susceptible to oxidation, which can be exacerbated by heat. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
Purification:
-
Chromatography: If using silica gel chromatography, be aware that residual acidity on the silica can cause degradation of sensitive compounds. You can neutralize the silica gel by washing it with a solution of triethylamine in the eluent system.
-
Solvent Choice: Ensure the solvents used for purification are free of peroxides, which can cause oxidation.
-
-
Structural Modification:
-
The stability of the benzoxazole ring can be influenced by the substituents on the phenyl ring. Electron-withdrawing groups can sometimes enhance stability.[3] Consider if your synthetic route allows for the introduction of stabilizing functional groups.
-
Issue 2: Instability of Phenolic Benzoxazole in Solution
Question: My phenolic benzoxazole compound is degrading in my experimental solutions. How can I improve its stability for in vitro assays?
Answer:
Phenolic benzoxazoles are prone to degradation in aqueous solutions, primarily due to hydrolysis and oxidation. The rate of degradation is often pH-dependent.
Troubleshooting Steps:
-
pH of the Medium:
-
The benzoxazole ring is susceptible to hydrolysis, with the rate being significantly influenced by pH.[1] It is crucial to determine the optimal pH for your compound's stability.
-
Recommendation: Conduct a preliminary pH stability study by dissolving your compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9) and monitoring its concentration over time using a stability-indicating method like HPLC.
-
-
Oxidation:
-
The phenolic group is prone to oxidation, leading to colored degradation products and loss of activity.
-
Recommendations:
-
Use of Antioxidants: Incorporate antioxidants into your solutions. Common choices include ascorbic acid (for aqueous solutions), butylated hydroxytoluene (BHT) for organic solutions, or α-tocopherol.[4]
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Chelating Agents: Traces of metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester these ions.
-
-
-
Light Exposure:
-
Phenolic compounds can be light-sensitive and undergo photodegradation.
-
Recommendation: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
-
-
Formulation Strategies:
Issue 3: Long-Term Storage Instability
Question: I am observing degradation of my solid phenolic benzoxazole compound during long-term storage. What are the optimal storage conditions?
Answer:
Solid-state stability is crucial for maintaining the integrity of your compound over time. Degradation in the solid state is often caused by exposure to heat, light, and moisture.
Troubleshooting Steps:
-
Temperature:
-
Store your compound at a low temperature. For many phenolic benzoxazoles, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. Avoid repeated freeze-thaw cycles.
-
-
Light:
-
As with solutions, solid compounds should be protected from light. Store them in amber glass vials or other light-blocking containers.
-
-
Moisture:
-
Phenolic compounds can be hygroscopic, and absorbed moisture can accelerate degradation, including hydrolysis.
-
Recommendation: Store your compound in a desiccator or in a tightly sealed container with a desiccant.
-
-
Inert Atmosphere:
-
For highly sensitive compounds, consider storing them under an inert gas (nitrogen or argon) to prevent long-term oxidative degradation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenolic benzoxazoles?
A1: The two main degradation pathways are:
-
Hydrolysis: The benzoxazole ring can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions. This leads to the formation of an o-aminophenol derivative and a carboxylic acid.[1]
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of quinone-type structures and other colored degradation products, often resulting in a loss of biological activity.
Q2: How can I synthesize more stable phenolic benzoxazole derivatives?
A2: The stability of the benzoxazole scaffold can be influenced by the nature and position of substituents. While a universal rule is difficult to establish without experimental data for your specific compound, some general strategies include:
-
Introducing Electron-Withdrawing Groups: These groups can sometimes increase the stability of the heterocyclic ring.[3]
-
Steric Hindrance: Bulky groups near the phenolic hydroxyl or the benzoxazole ring can sterically hinder the approach of reactants, potentially slowing down degradation.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing the stability of a series of analogs with different substituents is the most effective way to identify more stable derivatives.[3][8][9]
Q3: What is a stability-indicating method and why do I need one?
A3: A stability-indicating analytical method is a validated quantitative method that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For phenolic benzoxazoles, this is typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method. It is essential for:
-
Accurately assessing the stability of your compound under various conditions.
-
Determining the shelf-life of a drug substance or product.
-
Understanding the degradation pathways of your molecule.
Q4: Are there any specific formulation strategies to enhance the stability of phenolic benzoxazoles in aqueous media for oral or parenteral delivery?
A4: Yes, several formulation strategies can be employed:
-
pH Control: Formulating the product at a pH where the compound exhibits maximum stability is the simplest approach.
-
Use of Co-solvents: Using a mixture of water and a non-aqueous solvent (e.g., propylene glycol, ethanol) can reduce the activity of water and slow down hydrolysis.
-
Encapsulation Technologies: As mentioned earlier, liposomes, micelles, nanoemulsions, and cyclodextrin complexes can physically protect the drug from the aqueous environment, significantly enhancing its stability.[5][6][7]
-
Lyophilization (Freeze-Drying): For parenteral products, removing water by lyophilization to create a solid powder for reconstitution before use is a common and effective strategy to prevent hydrolysis during storage.
Section 3: Data Presentation
Table 1: Illustrative Example of pH-Dependent Hydrolysis of a Phenolic Benzoxazole
The following table provides a hypothetical example of the degradation kinetics of a phenolic benzoxazole at different pH values at 37°C. Note: This is an illustrative example, and the actual degradation rates will vary depending on the specific compound.
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Degradation after 30 days (%) |
| 2.0 | 0.025 | 27.7 | 52.8 |
| 4.0 | 0.010 | 69.3 | 25.9 |
| 7.4 | 0.050 | 13.9 | 77.7 |
| 9.0 | 0.150 | 4.6 | 98.9 |
Data is hypothetical and for illustrative purposes only. This type of data highlights the importance of determining the optimal pH for stability.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study for a Phenolic Benzoxazole
Objective: To investigate the intrinsic stability of a phenolic benzoxazole and identify its potential degradation products under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the phenolic benzoxazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a petri dish and expose it to 105°C for 24 hours.
-
Photodegradation (Solid State and Solution): Expose the solid compound and a solution of the compound (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The PDA detector will help in assessing peak purity.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method that can separate and quantify the phenolic benzoxazole from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Develop a mobile phase, which could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The choice of buffer pH should be guided by the pKa of the phenolic benzoxazole.
-
A gradient elution is often necessary to separate the parent compound from its degradation products, which may have different polarities.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution (ideally >1.5) between the parent peak and all degradation peaks.
-
Select a detection wavelength that provides a good response for both the parent compound and the degradation products.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the forced degradation samples and checking for peak purity.
-
Linearity: Analyze a series of solutions of the phenolic benzoxazole at different concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound and calculating the percent recovery.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Section 5: Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Phenolic benzoxazoles can induce apoptosis through both extrinsic and intrinsic pathways.[2][5][11]
Caption: Phenolic compounds can inhibit the NF-κB signaling pathway by targeting IKK.[12]
Caption: Phenolic compounds can modulate MAPK signaling pathways, affecting cellular responses.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 5. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting guide for the synthesis of 1,3-Benzoxazol-6-ol
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-Benzoxazol-6-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Yield of this compound
Q1: My reaction between 4-aminoresorcinol and a C1 source (e.g., formic acid, triethyl orthoformate) is resulting in a very low yield or no product. What are the common causes?
A1: Low yields in this synthesis can stem from several factors, particularly due to the sensitive nature of the starting materials and product. Key areas to investigate include:
-
Purity and Stability of Starting Materials: 4-aminoresorcinol (4-amino-1,3-benzenediol) is highly susceptible to oxidation, which can be identified by a dark coloration of the solid. Using old or discolored starting material can significantly inhibit the reaction.
-
Reaction Conditions: Non-optimal temperature, reaction time, or choice of acid catalyst can drastically impact the yield. The cyclization step often requires high temperatures to drive the dehydration.[1]
-
Incomplete Reaction: If you observe the presence of starting materials on your TLC plate after the recommended reaction time, the reaction may be incomplete.[2]
-
Side Reactions: The presence of multiple hydroxyl groups can lead to side reactions such as O-acylation if using formic acid or other acyl sources.
-
Atmospheric Conditions: The electron-rich phenolic rings are sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following troubleshooting steps:
-
Purify Starting Materials: If your 4-aminoresorcinol appears dark, consider recrystallization or purification by column chromatography before use.
-
Optimize Reaction Temperature: The condensation and cyclization to form the benzoxazole ring often require significant heat, with temperatures ranging from 100-150°C being common.[1] A temperature screening experiment may be necessary.
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.[2]
-
Select an Appropriate Catalyst: For reactions with formic acid, catalysts like boric acid can be effective.[3] For reactions with orthoesters, an acid catalyst may also be beneficial.[4] Polyphosphoric acid (PPA) can serve as both a catalyst and a solvent, often promoting cyclization at high temperatures.[1]
-
Use an Inert Atmosphere: To prevent oxidation of the sensitive phenolic compounds, ensure the reaction is carried out under a nitrogen or argon atmosphere.
-
Choice of Reagents: Using triethyl orthoformate instead of formic acid can sometimes prevent O-acylation side products and may require less harsh conditions.
Issue 2: Impurity Formation and Purification Challenges
Q3: I've obtained my crude product, but it's highly impure. What are the likely side products and how can I purify this compound?
A3: The primary impurities are often unreacted starting materials, the intermediate formamide derivative, and potential oxidation or polymerization products. The high polarity of the product due to the phenolic hydroxyl group can make purification challenging.
-
Common Side Products:
-
N-(2,4-dihydroxyphenyl)formamide: The intermediate formed before the cyclization/dehydration step.
-
Oxidation/Polymerization Products: Dark, tarry materials resulting from the decomposition of the phenols at high temperatures.
-
-
Purification Strategies:
-
Column Chromatography: This is a common and effective method. Due to the product's polarity, a solvent system such as ethyl acetate in hexanes or dichloromethane/methanol is often required. A common mobile phase for benzoxazoles is a mixture of hexane and ethyl acetate.[2]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. Solvents to consider include ethanol, water, or mixtures like acetone/acetonitrile.[2]
-
Acid-Base Extraction: The phenolic hydroxyl group allows for extraction into a mild aqueous base (e.g., sodium bicarbonate solution), followed by neutralization and re-extraction into an organic solvent. This can help separate it from non-acidic impurities.
-
Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and concentration.[2]
-
Data Presentation
Table 1: Comparison of General Benzoxazole Synthesis Methods
| Carbon Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Aldehyd | Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 85-98 | [1][5] |
| Aldehyd | Nano-ZnO | DMF | 100 | - | Moderate | [1] |
| Carboxylic Acid | Polyphosphoric Acid (PPA) | PPA | 145-150 | 3-6 | Good-Excellent | [1] |
| Orthoester | - | - | High | - | - | [2] |
| Acid Derivative | KF-Al₂O₃ | Acetonitrile | Room Temp | 0.75-1.5 | 83-95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Aminoresorcinol and Triethyl Orthoformate (Representative Method)
This is a representative protocol based on general benzoxazole synthesis and should be optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminoresorcinol (1.0 mmol, 125.1 mg).
-
Reagent Addition: Add triethyl orthoformate (3.0 mmol, 0.5 mL).
-
Heating: Heat the reaction mixture to 120-130°C under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure this compound.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 1,3-Benzoxazol-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-Benzoxazol-6-ol, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common route to synthesizing this compound involves the condensation of 4-aminoresorcinol (2-amino-1,4-dihydroxybenzene) with a suitable C1 source, such as formic acid or its derivatives.
Q2: What are the key challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges, including:
-
Exothermic Reactions: The initial condensation reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Product Purification: The final product may contain impurities that are difficult to remove on a large scale, such as colored byproducts or starting materials. Recrystallization and column chromatography are common purification methods, but their efficiency can decrease at scale.
-
Solvent Handling: Large volumes of solvents are often required for both the reaction and purification steps, posing logistical and safety challenges in a larger-scale setting.
-
Material Handling: Handling large quantities of solids, especially the starting materials and the final product, requires appropriate equipment to ensure safety and efficiency.
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the scale and the specific reaction conditions used. Laboratory-scale syntheses of related benzoxazoles have reported yields of up to 97%.[1] However, yields may be lower during scale-up due to the challenges mentioned above. A gram-scale synthesis of a benzoxazole derivative using a zirconium catalyst achieved an 85% isolated yield.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.- Ensure proper mixing to overcome any mass transfer limitations, which can be more pronounced at a larger scale. |
| Degradation of Starting Materials or Product | - The phenolic hydroxyl group and the amino group in the starting material can be sensitive to oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).- The product itself might be unstable under the reaction conditions. Analyze for degradation products to understand the decomposition pathway. |
| Suboptimal Reaction Conditions | - Re-evaluate the reaction temperature, solvent, and catalyst concentration. What works on a small scale may need optimization for larger batches.- The choice of catalyst can be critical. For instance, a Brønsted acidic ionic liquid gel has been shown to be effective for benzoxazole synthesis under solvent-free conditions at 130°C.[2] |
Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - The presence of two hydroxyl groups in the starting material (4-aminoresorcinol) could lead to side reactions. Characterize the major byproducts to understand the reaction pathways.- Incomplete cyclization can lead to the formation of intermediate compounds. |
| Colored Impurities | - Oxidation of phenolic compounds can lead to the formation of colored impurities. Using an inert atmosphere and antioxidants can help to minimize their formation.- Purification using activated carbon can be an effective method for removing colored impurities. |
| Residual Starting Materials | - If the reaction has not gone to completion, residual starting materials will contaminate the product.- Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
Purification Challenges at Scale
| Potential Cause | Troubleshooting Steps |
| Difficulty with Crystallization | - Screen different solvents and solvent mixtures to find optimal conditions for recrystallization.- Seeding the solution with a small amount of pure product can help to induce crystallization. |
| Column Chromatography Inefficiency | - Flash chromatography, which is commonly used in the lab, can be difficult and expensive to scale up.- Consider alternative purification methods such as preparative HPLC or crystallization. |
| Product Isolation | - Filtration and drying of large quantities of product can be time-consuming. Ensure that appropriate equipment (e.g., large filters, vacuum ovens) is available. |
Experimental Protocols
General Protocol for the Synthesis of Benzoxazoles
This is a general procedure for the synthesis of benzoxazoles that can be adapted for this compound.
Materials:
-
2-Aminophenol derivative (e.g., 4-aminoresorcinol)
-
Aldehyde or carboxylic acid derivative (e.g., formic acid)
-
Catalyst (e.g., ZrCl₄)[1]
-
Solvent (e.g., ethanol)[1]
Procedure:
-
In a reaction vessel, dissolve the 2-aminophenol derivative, the aldehyde or carboxylic acid derivative, and ammonium acetate in ethanol.[1]
-
Add the catalyst (e.g., 5 mol% ZrCl₄) to the solution.[1]
-
Stir the reaction mixture at 60°C and monitor the progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Data Presentation
Table 1: Comparison of Catalysts for Benzoxazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 |
| ZrCl₄ | Ethanol | 60 | Varies | up to 97 |
| Samarium triflate | Aqueous medium | Mild | Varies | Good |
| Copper(II) oxide nanoparticles | DMSO | Air | Varies | Good |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Enhancing the Solubility of 1,3-Benzoxazol-6-ol for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1,3-Benzoxazol-6-ol for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower. To prevent this, consider the following strategies:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, typically below 0.5%, as higher concentrations can be toxic to cells.[5]
-
Use a co-solvent system: Instead of diluting directly into the aqueous buffer, perform a serial dilution using a mixture of the buffer and a water-miscible co-solvent.
-
Increase the final assay volume: A larger final volume can help to keep the compound in solution.
-
Optimize the formulation: Employing techniques like cyclodextrin complexation or creating a solid dispersion can improve the aqueous solubility of the compound and prevent precipitation.
Q3: What are the most common formulation strategies to enhance the solubility of poorly soluble compounds like this compound?
A3: Several strategies can be employed to improve the solubility of hydrophobic compounds for biological assays:
-
Co-solvents: Using water-miscible organic solvents such as ethanol or polyethylene glycols (PEGs) can significantly increase solubility.[6][7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to a higher dissolution velocity.
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution upon dilution from DMSO stock. | The compound's aqueous solubility is exceeded. | - Decrease the final concentration of the compound. - Lower the final DMSO concentration. - Use a co-solvent system for dilution. - Prepare a cyclodextrin inclusion complex or a solid dispersion. |
| Inconsistent or non-reproducible assay results. | The compound is not fully dissolved, leading to variable effective concentrations. | - Visually inspect for any precipitate before running the assay. - Determine the kinetic solubility in your assay buffer to ensure you are working below the solubility limit. - Use a formulation strategy to ensure complete dissolution. |
| Observed cellular toxicity not related to the compound's biological activity. | The solvent (e.g., DMSO) concentration is too high. | - Keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1% for sensitive cell lines. - Run a vehicle control with the same solvent concentration to assess solvent-induced toxicity. |
| Difficulty dissolving the compound even in organic solvents. | The compound may be in a stable crystalline form. | - Use sonication or gentle warming to aid dissolution in the initial stock solution. - Consider particle size reduction techniques like micronization. |
Quantitative Data
Table 1: Solubility of this compound (User-Determined) and a Related Compound
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Method | Reference |
| This compound | Water | User-determined | User-determined | User-determined | e.g., Shake-Flask | Internal Data |
| This compound | PBS (pH 7.4) | User-determined | User-determined | User-determined | e.g., Kinetic Assay | Internal Data |
| This compound | DMSO | User-determined | User-determined | User-determined | e.g., Shake-Flask | Internal Data |
| This compound | Ethanol | User-determined | User-determined | User-determined | e.g., Shake-Flask | Internal Data |
| 1,3-Benzoxazole-6-carboxylic acid | DMSO | 4.8 | 29.42 | Not Specified | Not Specified | [3][4] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Shake-Flask Method
This protocol allows for the determination of the aqueous solubility of a compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Thermomixer or equivalent shaker
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: In a microcentrifuge tube, add 10 µL of the 10 mM stock solution to 490 µL of PBS (pH 7.4). This results in a 200 µM solution with 2% DMSO.
-
Equilibration: Incubate the tube in a thermomixer set to 25°C and 850 rpm for 2 hours to allow the solution to reach equilibrium.[11]
-
Separation of undissolved compound: Centrifuge the tube at 14,000 rpm for 10 minutes to pellet any precipitated compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve prepared in the same buffer and DMSO concentration.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This method is suitable for preparing a solid inclusion complex of a poorly water-soluble compound with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Paste Formation: Place the calculated amount of cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste.
-
Incorporation of Compound: Gradually add the this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should maintain a paste-like consistency.[9]
-
Drying: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size. The resulting powder can then be used for dissolution studies and in biological assays.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Strategies for enhancing the solubility of this compound.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 3. 1,3-Benzoxazole-6-carboxylic acid | TargetMol [targetmol.com]
- 4. 1,3-Benzoxazole-6-carboxylic acid | 154235-77-5 | MOLNOVA [molnova.com]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 8. iipseries.org [iipseries.org]
- 9. oatext.com [oatext.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Storage and Handling of 1,3-Benzoxazol-6-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,3-Benzoxazol-6-ol during storage. The information is presented in a question-and-answer format to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound has changed color from white/off-white to a brownish tint. What is the likely cause?
A1: The discoloration of your this compound sample is a common indicator of degradation, specifically oxidation.[1] The phenolic hydroxyl group at the 6-position is susceptible to oxidation, which can lead to the formation of highly colored quinone-like species and potential polymerization byproducts. This process is often accelerated by exposure to air (oxygen), light, and trace metal impurities.[1][2]
Q2: What are the optimal storage conditions for long-term stability of solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry place.[3][4][5] Refrigeration (2-8°C) is recommended.[4]
Q3: I need to store this compound in solution. What is the best solvent and what precautions should I take?
A3: If storage in solution is necessary, use a dry, deoxygenated aprotic solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.[6] It is crucial to purge the solvent with an inert gas (argon or nitrogen) before preparing the solution and to store the solution under an inert atmosphere in a tightly sealed vial, protected from light and refrigerated. Solutions are generally less stable than the solid material, so it is advisable to prepare them fresh when possible.
Q4: Are there any chemical incompatibilities I should be aware of when storing or handling this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents.[3] Contact with these substances can significantly accelerate its degradation. Additionally, avoid contact with strong bases, as they can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Solid sample discoloration (yellowing to browning) | Oxidation of the phenolic hydroxyl group due to exposure to air and/or light. | Store the compound in an amber vial, purge with an inert gas (argon or nitrogen), and store in a refrigerator or freezer.[3][4][5] |
| Contamination with trace metals that can catalyze oxidation. | Use high-purity solvents and glassware. Consider storing the compound in a metal-free container if trace metal contamination is suspected. | |
| Solution discoloration (yellowing to browning) | Oxidation accelerated by dissolved oxygen in the solvent.[2] | Use a deoxygenated solvent for preparing the solution. This can be achieved by bubbling an inert gas through the solvent prior to use. |
| Exposure to light.[2][5] | Store the solution in an amber vial or a vial wrapped in aluminum foil to protect it from light. | |
| High pH of the solution.[2] | If possible for your application, maintain a neutral or slightly acidic pH to increase stability. | |
| Formation of insoluble particulates in solution | Polymerization of degradation products. | Filter the solution before use if particulates are observed. However, the presence of particulates indicates significant degradation, and it is highly recommended to use a fresh, undegraded sample for your experiment. |
| The compound has low solubility in the chosen solvent. | Consult solubility data and ensure you are not exceeding the solubility limit. Sonication may aid in dissolution.[6] |
Experimental Protocols
Protocol 1: Stability Testing of Solid this compound
This protocol outlines a method to assess the stability of solid this compound under various storage conditions.
Materials:
-
This compound
-
Amber glass vials with screw caps and PTFE septa
-
Clear glass vials with screw caps and PTFE septa
-
Desiccator
-
Refrigerator (2-8°C)
-
Laboratory oven (40°C)
-
Source of inert gas (argon or nitrogen)
-
Analytical balance
-
HPLC system with a UV detector
Procedure:
-
Aliquot equal amounts (e.g., 10 mg) of this compound into different sets of vials (amber and clear).
-
Create the following storage conditions for both amber and clear vials:
-
Condition A (Ideal): Purge the vial with inert gas, seal tightly, and store at 2-8°C in the dark.
-
Condition B (Ambient, Dark): Seal the vial under normal atmosphere and store at room temperature in a dark drawer or box.
-
Condition C (Ambient, Light): Seal the vial under normal atmosphere and store on a lab bench exposed to ambient light.
-
Condition D (Elevated Temperature): Purge the vial with inert gas, seal tightly, and store in an oven at 40°C.
-
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each condition.
-
Visually inspect the sample for any color change.
-
Prepare a solution of known concentration from each sample and analyze by HPLC to determine the purity and identify any degradation products.
-
Compare the results to a baseline analysis of the compound at time zero.
Protocol 2: Preparation and Storage of a Stock Solution
This protocol provides a method for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Anhydrous, analytical grade DMSO
-
Amber glass vial with a screw cap and a PTFE septum
-
Syringes and needles
-
Source of inert gas (argon or nitrogen)
Procedure:
-
Dry the amber vial in an oven and cool it under a stream of inert gas or in a desiccator.
-
Deoxygenate the DMSO by bubbling argon or nitrogen gas through it for at least 30 minutes.
-
Weigh the desired amount of this compound and add it to the prepared vial.
-
Using a syringe, add the appropriate volume of deoxygenated DMSO to the vial to achieve the desired concentration.
-
Seal the vial tightly under a positive pressure of the inert gas.
-
If necessary, gently warm or sonicate the vial to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
When using the solution, allow it to warm to room temperature before opening. If multiple uses are planned, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for degradation of this compound.
References
Technical Support Center: Method Development for the Analysis of 1,3-Benzoxazol-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 1,3-Benzoxazol-6-ol.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary analytical techniques for the analysis of this compound?
A1: The most common analytical techniques for the analysis of this compound and related phenolic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for quantitative analysis, while GC-MS is excellent for both quantification and structural identification, often requiring derivatization. NMR is primarily used for structural elucidation and purity assessment.
Q2: How should I prepare my sample of this compound for analysis?
A2: Sample preparation is crucial for accurate and reproducible results.[1] For HPLC analysis, dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[2] For GC-MS, a derivatization step is typically required after dissolving the sample in an appropriate organic solvent. All samples should be filtered through a 0.22 µm filter to remove particulates that could damage the analytical column.[2]
Q3: Is this compound stable in solution?
A3: Phenolic compounds can be susceptible to degradation, especially when exposed to light, high temperatures, or oxidative conditions.[3][4][5] It is recommended to prepare solutions fresh and store them in amber vials at low temperatures to minimize degradation. Stability studies should be performed as part of method development to understand the degradation profile of this compound in the chosen solvent and storage conditions.
High-Performance Liquid Chromatography (HPLC)
Q4: I am observing peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?
A4: Peak tailing for phenolic compounds in reversed-phase HPLC is often due to secondary interactions between the hydroxyl group and residual silanols on the silica-based stationary phase. Other causes can include improper mobile phase pH, column contamination, or column overload. To resolve this, you can try adjusting the mobile phase pH to be at least 2 units away from the pKa of this compound, using a column with end-capping or a different stationary phase, or reducing the sample concentration.
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution from a lower to a higher organic phase concentration is often effective for separating the analyte from impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: Can I analyze this compound directly by GC-MS?
A6: Direct analysis of this compound by GC-MS is challenging due to its polarity and potential for thermal degradation in the GC inlet. The free hydroxyl group can interact with the stationary phase, leading to poor peak shape and low sensitivity. Therefore, derivatization is highly recommended.
Q7: What derivatization reagents are suitable for this compound?
A7: Silylation is a common and effective derivatization technique for phenolic compounds. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the hydroxyl group into a less polar and more volatile silyl ether, which is more amenable to GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q8: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
A8: In ¹H NMR, the aromatic protons of the benzoxazole ring will typically appear in the downfield region (around 7.0-8.5 ppm). The proton of the hydroxyl group will be a broad singlet, and its chemical shift is dependent on the solvent and concentration. In ¹³C NMR, the carbons of the benzoxazole core will have characteristic shifts, with the carbon bearing the hydroxyl group being significantly deshielded.
Q9: I am seeing extra peaks in my NMR spectrum. What could be the cause?
A9: Extra peaks in an NMR spectrum can indicate the presence of impurities from the synthesis or degradation products. It is also possible to see signals from residual solvent. Comparing the spectrum to a reference or using 2D NMR techniques like COSY and HSQC can help in identifying the impurities.
Mass Spectrometry (MS)
Q10: What are the expected fragmentation patterns for this compound in mass spectrometry?
A10: In electron ionization (EI) mode, the fragmentation of this compound is expected to involve the loss of small neutral molecules such as CO and HCN from the oxazole ring. The molecular ion peak should be observable. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ will be the parent ion, with subsequent fragmentation depending on the collision energy.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with stationary phase. | Use a base-deactivated or end-capped column. Add a competing base to the mobile phase. |
| Improper mobile phase pH. | Adjust mobile phase pH to be >2 units away from the analyte's pKa. | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient and organic solvent. |
| Wrong column chemistry. | Try a different stationary phase (e.g., phenyl-hexyl). | |
| Ghost Peaks | Contaminated mobile phase or system. | Use fresh, high-purity mobile phase and flush the system. |
| Carryover from previous injection. | Implement a needle wash step and inject a blank after a high-concentration sample. |
GC-MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Peak or Low Sensitivity | Analyte is too polar or thermally labile. | Derivatize the sample to increase volatility and thermal stability. |
| Inlet temperature is too high or too low. | Optimize the inlet temperature. | |
| Poor Peak Shape | Active sites in the GC system. | Use a deactivated liner and column. |
| Incomplete derivatization. | Optimize the derivatization reaction conditions (time, temperature, reagent amount). | |
| Mass Spectrum Mismatch | Incorrect background subtraction. | Review and adjust the background subtraction parameters. |
| Co-eluting impurity. | Improve chromatographic separation or use a more selective MS scan mode (e.g., SIM). |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
To 1 mg of the dried sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Protocol 3: NMR Analysis of this compound
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Quantitative Data Summary
Table 1: Predicted Mass Spectral Fragmentation of this compound
| m/z (Predicted) | Ion Formula | Fragmentation Pathway |
| 135 | C₇H₅NO₂ | Molecular Ion (M⁺) |
| 107 | C₆H₅N₂ | [M - CO]⁺ |
| 80 | C₅H₄N | [M - CO - HCN]⁺ |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~8.4 (s) | ~155 |
| 4 | ~7.6 (d) | ~110 |
| 5 | ~7.0 (dd) | ~115 |
| 6-OH | ~9.5 (br s) | - |
| 7 | ~7.3 (d) | ~105 |
| 3a | - | ~150 |
| 6 | - | ~158 |
| 7a | - | ~140 |
Note: These are predicted values and may vary based on experimental conditions.
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Analysis.
Caption: GC-MS Method Development Workflow for this compound.
Caption: General Analytical Workflow for this compound.
References
- 1. organomation.com [organomation.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,3-Benzoxazol-6-ol and 1,3-Benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Variations in substituents on the benzoxazole ring can significantly modulate the pharmacological profile of these molecules. This guide provides a comparative overview of the biological activities of two closely related benzoxazole derivatives: 1,3-Benzoxazol-6-ol and 1,3-Benzoxazol-6-amine. By examining the influence of a hydroxyl (-OH) versus an amino (-NH2) group at the 6-position, we aim to provide insights into the structure-activity relationships (SAR) that govern their biological effects.
While direct comparative studies on the parent compounds are limited, this guide synthesizes data from research on related derivatives to infer their potential activities, supported by experimental protocols for key biological assays.
Physicochemical Properties
The seemingly minor difference between a hydroxyl and an amino group at the 6-position can lead to distinct physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 1,3-Benzoxazol-6-amine |
| Molecular Formula | C₇H₅NO₂ | C₇H₆N₂O |
| Molecular Weight | 135.12 g/mol | 134.14 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl) | 1 (amino) |
| Hydrogen Bond Acceptors | 2 (oxygen, nitrogen) | 2 (nitrogen, oxygen) |
| Predicted LogP | 1.5-2.0 | 1.0-1.5 |
| Acidity/Basicity | Weakly acidic (phenolic) | Weakly basic (aromatic amine) |
Comparative Biological Activities
The electronic nature of the substituent at the 6-position plays a crucial role in determining the biological activity of benzoxazole derivatives. A hydroxyl group is an electron-donating group through resonance and can participate in hydrogen bonding as both a donor and acceptor. An amino group is also electron-donating and a hydrogen bond donor. These properties can influence how the molecules interact with biological targets.
Antimicrobial Activity
Benzoxazole derivatives are well-documented as potent antimicrobial agents.[2] The nature of the substituent on the benzoxazole ring significantly impacts the spectrum and potency of their activity.
Structure-Activity Relationship Insights:
-
Electron-donating groups at the 6-position can enhance the antimicrobial activity of benzoxazole derivatives. Both the hydroxyl and amino groups are electron-donating, suggesting that both this compound and 1,3-Benzoxazol-6-amine could serve as scaffolds for potent antimicrobial agents.
-
The lipophilicity of the molecule is a critical factor in its ability to penetrate microbial cell membranes. The slightly higher predicted LogP of the hydroxyl derivative might influence its activity profile compared to the amino derivative.
Quantitative Data on Related Derivatives:
| Derivative Class | Organism | MIC Range (µg/mL) | Reference |
| 2,5-disubstituted benzoxazoles | Staphylococcus aureus | 25 - 50 | [2] |
| 2-substituted benzoxazoles | Gram-positive & Gram-negative bacteria | Variable | [3] |
Anticancer Activity
The benzoxazole nucleus is a key pharmacophore in the design of novel anticancer agents.[4] These compounds often exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship Insights:
-
The presence of hydrogen bonding moieties can contribute to the binding affinity of benzoxazole derivatives to their biological targets, such as protein kinases. Both the hydroxyl and amino groups can form hydrogen bonds, suggesting potential for anticancer activity.
-
The electronic properties of the 6-substituent can influence the overall electron distribution of the benzoxazole ring system, which can be critical for interactions with target enzymes.
Signaling Pathways:
Benzoxazole derivatives have been shown to modulate several signaling pathways implicated in cancer. A notable target is the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[5][6] Inhibition of this pathway can restrict tumor growth and metastasis.
Quantitative Data on Related Derivatives:
While specific IC₅₀ values for this compound and 1,3-Benzoxazol-6-amine are not available, studies on various amino-benzoxazole derivatives have demonstrated potent anticancer activity. For example, certain amino-benzoxazole derivatives have shown significant inhibitory activity against cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer).[7]
| Derivative Class | Cell Line | IC₅₀ Range (µM) | Reference |
| Amino-benzoxazole derivatives | A549 | Varies | [7] |
| Amino-benzoxazole derivatives | MCF-7 | 6.98 - 11.18 | [7] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8][9][10][11]
Detailed Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
This comparative guide highlights the potential biological activities of this compound and 1,3-Benzoxazol-6-amine based on the established structure-activity relationships of the broader benzoxazole class. Both the hydroxyl and amino substituents at the 6-position are electron-donating and capable of hydrogen bonding, suggesting that these compounds could serve as valuable starting points for the development of new antimicrobial and anticancer agents. The subtle differences in their physicochemical properties, particularly basicity and lipophilicity, may lead to distinct biological profiles. Further experimental investigation is warranted to fully elucidate and quantify the specific biological activities of these two compounds and to validate the inferences drawn from their derivatives. The provided experimental protocols offer a standardized framework for such future investigations.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. scribd.com [scribd.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. benchchem.com [benchchem.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Comparative study of 1,3-Benzoxazol-6-ol with other benzoxazole isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Benzoxazol-6-ol and its positional isomers: 1,3-Benzoxazol-4-ol, 1,3-Benzoxazol-5-ol, and 1,3-Benzoxazol-7-ol. While direct comparative experimental studies on these specific isomers are limited in published literature, this document compiles available data and outlines experimental protocols to facilitate their evaluation. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The position of the hydroxyl group on the benzoxazole ring is expected to significantly influence the physicochemical properties and biological efficacy of these isomers.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
Table 1: Physicochemical Properties of Hydroxybenzoxazole Isomers
| Property | 1,3-Benzoxazol-4-ol | 1,3-Benzoxazol-5-ol | This compound | 1,3-Benzoxazol-7-ol |
| Molecular Formula | C₇H₅NO₂ | C₇H₅NO₂ | C₇H₅NO₂ | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol [5] | 135.12 g/mol [6] | 135.12 g/mol | 135.12 g/mol [7] |
| CAS Number | 89590-22-7[5] | 180716-28-3[6] | 16213-90-2 | Not Available |
| Predicted LogP | 1.53[5] | 1.2 | Not Available | 1.4[7] |
| Topological Polar Surface Area (TPSA) | 46.26 Ų[5] | 46.3 Ų[6] | Not Available | 46.3 Ų[7] |
| Hydrogen Bond Donors | 1[5] | 1[6] | 1 | 1[7] |
| Hydrogen Bond Acceptors | 3[5] | 3[6] | 3 | 3[7] |
Biological Activity: A Comparative Overview
Benzoxazole derivatives are known to exert their biological effects through various mechanisms, including enzyme inhibition and modulation of signaling pathways.[1] The differential positioning of the hydroxyl group in the four isomers can lead to distinct interactions with biological targets, resulting in varied potency and selectivity.
Anticancer Activity
Substituted benzoxazoles have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The anticancer mechanism is often attributed to the inhibition of key signaling pathways involved in cancer progression.[1] A comparative assessment of the cytotoxicity of the hydroxybenzoxazole isomers is crucial to identify the most potent and selective candidate.
Antimicrobial Activity
The benzoxazole nucleus is a common feature in many antimicrobial agents.[8][9] The antimicrobial efficacy of the hydroxybenzoxazole isomers against a panel of pathogenic bacteria and fungi would reveal the impact of the hydroxyl group's position on this activity.
Anti-inflammatory Activity
Certain benzoxazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2] Evaluating the ability of each isomer to modulate inflammatory responses in cellular models is essential to determine their potential as anti-inflammatory agents.
Experimental Protocols
To facilitate a direct and objective comparison of the biological activities of this compound and its isomers, detailed experimental protocols are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the procedure for determining the cytotoxic activity of the benzoxazole isomers against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the four benzoxazole isomers. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.[11]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the benzoxazole isomers against various microorganisms using the broth microdilution method, following CLSI guidelines.[12][13]
General Workflow for Broth Microdilution Assay
Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.
Detailed Steps:
-
Preparation of Compounds: Prepare serial two-fold dilutions of each benzoxazole isomer in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages
This protocol details the evaluation of the anti-inflammatory potential of the benzoxazole isomers by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10][15]
Signaling Pathway for LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Detailed Steps:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzoxazole isomers for 1 hour.[15]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[10]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[10]
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration, an indicator of NO production, is determined from a standard curve.
-
-
Data Analysis: Calculate the percentage inhibition of NO production for each isomer concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.
Conclusion
This guide provides a framework for the comparative study of this compound and its positional isomers. The provided physicochemical data and detailed experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities will enable researchers to systematically evaluate these compounds. The resulting data will be invaluable for understanding the structure-activity relationships of hydroxybenzoxazoles and for the rational design of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemscene.com [chemscene.com]
- 6. 1,3-Benzoxazol-5-ol | C7H5NO2 | CID 19020183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1,3-benzoxazol-7-ol (C7H5NO2) [pubchemlite.lcsb.uni.lu]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. chainnetwork.org [chainnetwork.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Data of 1,3-Benzoxazol-6-ol and Its Derivatives
This guide provides a comprehensive comparison of the spectroscopic data for 1,3-Benzoxazol-6-ol and its derivatives, tailored for researchers, scientists, and drug development professionals. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Presentation: A Comparative Spectroscopic Summary
The structural elucidation of benzoxazole derivatives relies heavily on a combination of spectroscopic techniques. Below is a comparative summary of the key data points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern on the benzoxazole ring.
¹H NMR Spectroscopic Data
The aromatic protons of the benzoxazole core typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are dependent on the nature and position of the substituents.
| Compound/Derivative | Key Proton Signals (δ ppm) | Solvent |
| 1,3-Benzoxazole | 7.31-7.37 (m, 2H, H-5, H-6), 7.50-7.53 (m, 1H, H-4), 7.69-7.72 (m, 1H, H-7), 8.13 (s, 1H, H-2) | CDCl₃ |
| This compound (Predicted) | ~6.8-7.5 (m, Ar-H), ~8.0 (s, H-2), ~9.0-10.0 (br s, -OH) | DMSO-d₆ |
| 2-Methyl-1,3-benzoxazole | 2.62 (s, 3H, -CH₃), 7.15-7.25 (m, 2H, Ar-H), 7.35-7.45 (m, 2H, Ar-H) | CDCl₃ |
| 6-Nitro-1,3-benzoxazole | 7.85 (d, 1H), 8.35 (dd, 1H), 8.70 (d, 1H), 8.95 (s, 1H) | DMSO-d₆ |
¹³C NMR Spectroscopic Data
The carbon atoms of the benzoxazole ring system exhibit characteristic chemical shifts that are influenced by the electronegativity of the adjacent heteroatoms and the nature of any substituents.
| Compound/Derivative | Key Carbon Signals (δ ppm) | Solvent |
| 1,3-Benzoxazole | 110.5 (C-7), 120.0 (C-4), 124.5 (C-6), 124.8 (C-5), 141.9 (C-7a), 150.8 (C-3a), 156.0 (C-2) | CDCl₃ |
| This compound (Predicted) | ~105-160 (Ar-C), with C-6 expected to be significantly upfield due to the -OH group. | DMSO-d₆ |
| 2-Methyl-1,3-benzoxazole | 14.5 (-CH₃), 109.5, 118.5, 123.0, 124.0, 141.0, 150.0, 163.0 | CDCl₃ |
| 6-Nitro-1,3-benzoxazole | 107.0, 117.5, 121.0, 143.0, 145.0, 151.0, 153.0 | DMSO-d₆ |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound/Derivative | Key IR Absorptions (cm⁻¹) |
| 1,3-Benzoxazole | 3100-3000 (C-H aromatic), 1620 (C=N), 1580, 1470 (C=C aromatic), 1240 (C-O-C) |
| This compound | 3400-3200 (br, O-H), 3100-3000 (C-H aromatic), 1625 (C=N), 1590, 1480 (C=C aromatic), 1250 (C-O-C) |
| 2-Methyl-1,3-benzoxazole | 3100-3000 (C-H aromatic), 2950 (C-H aliphatic), 1630 (C=N), 1570, 1460 (C=C aromatic), 1230 (C-O-C) |
| 6-Nitro-1,3-benzoxazole | 3100-3000 (C-H aromatic), 1610 (C=N), 1520 (asym N-O), 1340 (sym N-O) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for the analysis of such compounds.
| Compound/Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,3-Benzoxazole | 119 | 91, 64 |
| This compound | 135 | 107, 80, 79 |
| 2-Methyl-1,3-benzoxazole | 133 | 105, 91, 77 |
| 6-Nitro-1,3-benzoxazole | 164 | 134, 118, 90 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified benzoxazole derivative for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method for Solid Samples):
-
Grind 1-2 mg of the solid benzoxazole sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the analysis of benzoxazole derivatives.
Caption: Experimental workflow for the synthesis and structural elucidation of benzoxazole derivatives.
A Comparative Guide to Validated Analytical Methods for the Quantification of 1,3-Benzoxazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical quantitative performance parameters for HPLC, LC-MS/MS, and UV-Vis spectrophotometry. These values are derived from general knowledge of the techniques and data from similar analytes, and serve as a benchmark for method development and validation for 1,3-Benzoxazol-6-ol. Adherence to the International Council for Harmonisation (ICH) guidelines is crucial for ensuring the reliability and accuracy of analytical data.[1][2][3]
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[4][5] | > 0.995[6] | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | < 2%[3] | < 15% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range[7] | µg/mL range[8] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range[8] | µg/mL range[8] |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
Below are detailed, representative methodologies for each of the key analytical techniques. These protocols are intended as a starting point and would require optimization and full validation for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of organic molecules.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[4][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol).[4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound would need to be determined, likely in the 250-300 nm range based on its structure.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve a precisely weighed amount in the solvent and dilute to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze a blank (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.999.[4][5]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) should be less than 2%.[3]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations need to be measured.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ion Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
MS Method: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a precursor ion and one or more product ions specific to the analyte.
-
Chromatography: Similar to HPLC, a C18 column with a gradient elution of water/acetonitrile or water/methanol containing a modifier like formic acid is a good starting point.[10]
Sample Preparation:
-
Sample preparation is similar to HPLC but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.[11]
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.
Validation Parameters to be Assessed:
-
Specificity: The use of MRM transitions provides high specificity. The absence of interfering signals in blank matrix samples should be confirmed.
-
Linearity: A calibration curve over the desired concentration range should be prepared with a weighting factor (e.g., 1/x) if necessary. R² should be > 0.995.[6]
-
Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically ±15% (±20% at the LLOQ).
-
LOD and LOQ: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.
UV-Vis Spectrophotometry
This technique is simpler and less expensive but generally offers lower sensitivity and specificity compared to chromatographic methods.
Instrumentation and Conditions:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., ethanol, methanol, or a buffered aqueous solution).[12]
Procedure:
-
Determine the λmax of this compound by scanning a solution of the compound across the UV-Vis spectrum.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Validation Parameters to be Assessed:
-
Linearity: The calibration curve should be linear over the intended concentration range with an R² > 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo formulation or sample matrix.
-
Precision: Assess repeatability by measuring the absorbance of multiple aliquots of the same sample.
-
LOD and LOQ: Can be estimated from the calibration curve parameters.[8]
-
Specificity: This is a major limitation. The method is prone to interference from other components in the sample that absorb at the same wavelength.
Mandatory Visualization
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.[1][2][13] This process ensures that the developed method is suitable for its intended purpose.
Caption: Workflow for analytical method validation.
Disclaimer: The experimental protocols and performance data provided in this guide are illustrative and based on methods for structurally similar compounds. These should serve as a starting point, and any method for the quantification of this compound must be fully optimized and validated for its intended use.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. cajmns.casjournal.org [cajmns.casjournal.org]
- 9. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column | SIELC Technologies [sielc.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. scielo.br [scielo.br]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Reactivity of Benzoxazole Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While specific cross-reactivity studies on 1,3-Benzoxazol-6-ol are not extensively available in public literature, this guide provides a comparative analysis of the biological activities of structurally related benzoxazole derivatives. This information is crucial for assessing potential off-target effects and understanding the broader pharmacological profile of this class of compounds.
This guide will focus on the known activities of benzoxazole analogs, with a particular emphasis on 2-Phenyl-1,3-benzoxazol-6-ol, a close structural analog to the topic compound, which has been identified as a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT).
Comparative Biological Activities of Benzoxazole Derivatives
The following table summarizes the in vitro activities of various benzoxazole derivatives across different biological targets. This data, compiled from multiple studies, highlights the diverse and potent activities of this scaffold.
| Compound/Derivative Class | Primary Target(s) | Assay Type | Activity (IC₅₀/Kᵢ/EC₅₀) | Reference Compound(s) |
| 2-Phenyl-1,3-benzoxazol-6-ol | NAMPT | Enzyme Activity Assay | Potent Activator | - |
| Amino-benzoxazole Derivatives | KDR (VEGFR-2) | Kinase Inhibition Assay | 6.855 µM to 50.118 µM | Sorafenib |
| Piperidinyl-based Benzoxazoles | VEGFR-2, c-Met | Kinase Inhibition Assay | VEGFR-2: 0.057–1.680 µMc-Met: 0.181–2.210 µM | Sorafenib, Staurosporine |
| 2-Aryl-6-carboxamide Benzoxazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | AChE: 12.62 nMBChE: 25.45 nM | Donepezil, Tacrine |
| N-(2-Benzoxazol-2-yl-ethyl)-guanidine | 5-HT₃ Receptor | Radioligand Binding Assay | Kᵢ = 0.77 nM | Granisetron |
| 2-Arylbenzoxazoles | Adenosine A₂A Receptor | Radioligand Binding Assay | Kᵢ = 1 µM - 10 µM | - |
| 2-Methyl-6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]oxazole | Histamine H₃ Receptor | Radioligand Binding Assay | Kᵢ = 19.7 nM | - |
| Various Benzoxazole Derivatives | Melatonin Receptors (MT₁ and MT₂) | Radioligand Binding Assay | Identified as agonists | Melatonin |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro NAMPT Activity Assay (Fluorometric)
This protocol describes a method to measure the enzymatic activity of Nicotinamide Phosphoribosyltransferase (NAMPT) and assess the effect of activating compounds. The assay measures the production of nicotinamide mononucleotide (NMN), which is then converted to NAD⁺ and subsequently detected.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Test compound (e.g., 2-Phenyl-1,3-benzoxazol-6-ol) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture containing NAMPT enzyme, NAM, PRPP, and ATP in the assay buffer.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding the enzyme-substrate mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells. This will convert the NMN product to NAD⁺ and then to fluorescent NADH.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes), protected from light.
-
Measure the fluorescence at the specified wavelengths.
-
Data is analyzed by plotting the fluorescence intensity against the compound concentration to determine the EC₅₀ value for activators.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., VEGFR-2, c-Met)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (benzoxazole derivative) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add the kinase and the test compound at various concentrations.
-
Incubate at room temperature for a short period (e.g., 10 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes or tissues expressing the receptor of interest (e.g., 5-HT₃, Histamine H₃)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-ligand)
-
Test compound (benzoxazole derivative)
-
Binding Buffer (specific to the receptor being studied)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (incubation time and temperature are receptor-dependent).
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: The NAMPT-mediated NAD+ salvage pathway.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The 1,3-benzoxazole scaffold demonstrates a remarkable diversity of biological activities, with different derivatives targeting a wide range of proteins including enzymes, receptors, and kinases. The high potency observed for some of these derivatives underscores the importance of this chemical class in drug discovery. While a comprehensive cross-reactivity profile for this compound is not yet available, the data presented for its structural analogs suggest that compounds based on this core structure are likely to interact with multiple biological targets. Therefore, thorough in vitro and in vivo profiling is essential to fully characterize the selectivity and potential therapeutic applications of any new benzoxazole-based compound. The provided protocols and diagrams serve as a valuable resource for researchers initiating such investigations.
Benchmarking the Efficacy of 1,3-Benzoxazol-6-ol Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential efficacy of 1,3-Benzoxazol-6-ol with established drugs, supported by available experimental data from studies on structurally related benzoxazole derivatives. Due to a lack of extensive public data on this compound specifically, this guide leverages data from the broader class of benzoxazole compounds to project its potential therapeutic applications and benchmark its performance.
The benzoxazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a wide array of pharmacological effects, including antimicrobial and anticancer activities. The substitution pattern on the benzoxazole ring is a key determinant of the molecule's interaction with biological targets and its overall efficacy.
Comparative Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival. The following table summarizes the cytotoxic activity of representative benzoxazole derivatives against various cancer cell lines, compared with the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative in vitro Anticancer Activity of Benzoxazole Derivatives and Doxorubicin
| Compound/Drug | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzoxazole Derivative 1 (2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]benzoxazole) | MCF-7 (Breast) | MTT Assay | 15.2 | [1] |
| Benzoxazole Derivative 2 (2-(2,3-dimethylphenyl)-6-nitrobenzoxazole) | MDA-MB-231 (Breast) | MTT Assay | 40.99 | [2] |
| Benzoxazole Derivative 3 (2-(4-methoxyphenyl)benzoxazole) | HCT116 (Colon) | Not Specified | >100 | [3] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | MTT Assay | 0.4 - 8.3 | [4][5] |
| Doxorubicin (Standard Drug) | HCT116 (Colon) | Not Specified | 1.9 |
Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions and the resistance profile of the cell line used.
Comparative Antimicrobial Activity
Benzoxazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes. The table below compares the Minimum Inhibitory Concentration (MIC) values of different benzoxazole derivatives against common bacterial strains, benchmarked against the broad-spectrum antibiotic, Ciprofloxacin.
Table 2: Comparative in vitro Antimicrobial Activity of Benzoxazole Derivatives and Ciprofloxacin
| Compound/Drug | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Benzoxazole Derivative 4 (2-(p-substituted phenyl)-5-[(4-substituted phenyl) sulfonylamido]-benzoxazole) | Escherichia coli | Negative | 100 | |
| Benzoxazole Derivative 4 (2-(p-substituted phenyl)-5-[(4-substituted phenyl) sulfonylamido]-benzoxazole) | Staphylococcus aureus | Positive | 50 | |
| Benzoxazole Derivative 5 (Compound II) | Escherichia coli | Negative | 200 | |
| Benzoxazole Derivative 5 (Compound III) | Staphylococcus aureus | Positive | 25 | |
| Ciprofloxacin (Standard Drug) | Escherichia coli | Negative | 0.013 - 0.08 | |
| Ciprofloxacin (Standard Drug) | Staphylococcus aureus | Positive | 0.25 - 0.6 |
Potential as a Quorum Sensing Inhibitor
Recent research has highlighted the potential of 1,3-benzoxazol-2(3H)-one derivatives as inhibitors of quorum sensing (QS) in bacteria such as Pseudomonas aeruginosa. QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics. While specific data for this compound is not available, the activity of related compounds suggests this as a promising area for investigation. Currently, some quorum sensing inhibitors are in clinical evaluation, highlighting the therapeutic potential of this approach.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common and standardized technique for determining MIC values.
Protocol: Broth Microdilution Method
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., this compound) and a standard antibiotic (e.g., Ciprofloxacin) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cell lines.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HCT116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzoxazoles.
References
A Comparative Guide to In-Vitro and In-Vivo Studies of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. While specific research on 1,3-Benzoxazol-6-ol is limited, a vast body of literature exists for various benzoxazole derivatives. This guide provides a comparative overview of in-vitro and in-vivo studies on these derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The data presented herein is collated from multiple studies to offer a comprehensive resource for researchers in the field.
Anti-Inflammatory Activity
Benzoxazole derivatives have demonstrated significant potential as anti-inflammatory agents. In-vitro and in-vivo studies have been crucial in identifying and characterizing their mechanisms of action and efficacy.
Data Presentation: In-Vitro vs. In-Vivo Anti-Inflammatory Activity
| Compound/Derivative | In-Vitro Assay | In-Vitro Results (IC50) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Benzoxazolone Derivatives (3c, 3d, 3g) | IL-6 inhibition in LPS-stimulated RAW264.7 cells | 3c: 10.14 µM, 3d: 5.43 µM, 3g: 5.09 µM | Not Specified | Not Specified | [1] |
| 2-Substituted Benzoxazoles (2a, 2b, 3a, 3b, 3c) | Not Specified | Not Specified | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity | [2][3][4] |
| Methyl-2-(2-(benzylideneamino) thiazole-4-ylamino) benzoxazole-5-carboxylate derivatives | Not Specified | Not Specified | Carrageenan-induced rat paw edema | Significant inhibition of edema | [5][6] |
Experimental Protocols
In-Vitro Anti-Inflammatory Assay (IL-6 Inhibition):
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of cytokines like IL-6.
-
Treatment: The cells are treated with various concentrations of the benzoxazole derivatives.
-
Quantification: The concentration of IL-6 in the cell culture supernatant is measured using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the IL-6 production, is calculated.[1]
In-Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema):
-
Animal Model: Wistar rats are typically used for this model.
-
Treatment: The test compounds (benzoxazole derivatives) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to the animals, usually orally.
-
Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the test compounds is calculated by comparing the paw volume in the treated groups to the control group.[2][4][5][6]
Mandatory Visualization
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Anticancer Activity
Numerous benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against a range of cancer cell lines.
Data Presentation: In-Vitro Anticancer Activity
| Compound/Derivative | Cell Line | In-Vitro Assay | Results | Reference |
| Phortress Analogues (3m, 3n) | HT-29 (Colon), MCF-7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | MTT Assay | Displayed very attractive anticancer effect compared to doxorubicin. | [7] |
| Benzoxazole-1,3,4-oxadiazole derivatives | HT-29 (Colon), Lung, Breast, Melanoma cancer cells | Not Specified | Better than the standard drug. | [8] |
| 2,5-Disubstituted Benzoxazoles | MCF-7 (Breast), A549 (Lung) | MTT Test | Investigated for in-vitro cytotoxic activities. | [9] |
Experimental Protocols
In-Vitro Anticancer Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with different concentrations of the benzoxazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria metabolize MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7][9]
Mandatory Visualization
Caption: Proposed Mechanism of Action for Phortress Analogues.[7]
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their antimicrobial properties against a variety of bacterial and fungal strains.
Data Presentation: In-Vitro Antimicrobial Activity
| Compound/Derivative | Target Organism(s) | In-Vitro Assay | Results (MIC) | Reference |
| 2-Aryl and N-Phenyl-1,3-benzoxazol-2-amine derivatives | S. pyogenes, S. aureus, P. aeruginosa, E. coli, A. clavatus, C. albicans | Agar Diffusion, Broth Dilution | Potent antibacterial activity, especially against E. coli at 25 µg/mL. | [10] |
| 3-(2-benzoxazol-5-yl)alanine derivatives | B. subtilis, E. coli, P. pastoris, C. albicans | Broth Dilution | Selective activity against Gram-positive bacteria (B. subtilis). | [11] |
| 2,5-Disubstituted Benzoxazoles | Various bacteria and fungi | Microdilution Method | Activity determined against various strains. | [9] |
Experimental Protocols
In-Vitro Antimicrobial Assay (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzoxazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Determination of MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is sub-cultured on agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.[12]
Mandatory Visualization
Caption: Inhibition of DNA Gyrase by Benzoxazole Derivatives.[13]
This guide provides a snapshot of the extensive research conducted on benzoxazole derivatives. The presented data and protocols offer a foundation for further investigation and development of this versatile class of compounds for various therapeutic applications. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. imedpub.com [imedpub.com]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.ijresm.com [journal.ijresm.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
The Influence of 6-Position Substituents on the Biological Activity of Benzoxazoles: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of 6-substituted benzoxazoles reveals the critical role of the substituent at the 6-position in modulating a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative overview of the performance of various 6-substituted benzoxazoles, supported by experimental data, to inform future drug discovery and development efforts.
The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Strategic modification of this core, particularly at the 6-position, has been shown to significantly impact potency and selectivity. The nature of the substituent at this position—whether it is an electron-donating or electron-withdrawing group, its size, and its lipophilicity—can drastically alter the compound's interaction with its biological target.[2][3]
Comparative Analysis of Biological Activity
The following sections present a quantitative comparison of 6-substituted benzoxazole derivatives across different therapeutic areas. The data highlights how modifications at the 6-position influence their biological efficacy.
Anticancer Activity
The substitution at the 6-position of the benzoxazole ring is a key determinant of its antiproliferative and cytotoxic effects against various cancer cell lines. The presence of substituents generally enhances the biological effect compared to the unsubstituted parent compound.[2] For instance, studies have shown that the introduction of electron-withdrawing groups, such as a nitro group (NO2), can improve anti-proliferative activity.[4]
Below is a comparison of the cytotoxic activity of several 6-substituted benzoxazole derivatives.
| Compound ID | 6-Position Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1 | -H (unsubstituted) | A549 (Lung Carcinoma) | > 10 | [2] |
| 2 | -CH3 | A549 (Lung Carcinoma) | 5.89 | [2] |
| 3 | -OCH3 | A549 (Lung Carcinoma) | 4.32 | [2] |
| 4 | -Cl | A549 (Lung Carcinoma) | 2.89 | [2] |
| 5 | -NO2 | A549 (Lung Carcinoma) | 2.18 | [2] |
| (ii) | -NO2 (with 2-(2,3-dimethylphenyl)) | MDA-MB-231 (Breast Cancer) | 40.99 ± 0.06 | [4] |
| (iv) | -NO2 (with 2-(2,4-dimethylphenyl)) | MDA-MB-231 (Breast Cancer) | > 50 | [4] |
Table 1: Comparative cytotoxic activity (IC50) of 6-substituted benzoxazole derivatives against human cancer cell lines.
Antimicrobial Activity
The antimicrobial potential of benzoxazoles is also significantly influenced by the nature of the substituent at the 6-position. Both electron-donating and electron-withdrawing groups can modulate the activity against various bacterial and fungal strains.
| Compound ID | 6-Position Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| VIa | -H (unsubstituted) | Escherichia coli | 125 | [1] |
| VIb | -Cl | Escherichia coli | 62.5 | [1] |
| VIc | -NO2 | Escherichia coli | 62.5 | [1] |
| VId | -OCH3 | Escherichia coli | 31.25 | [1] |
| VIa | -H (unsubstituted) | Staphylococcus aureus | 250 | [1] |
| VIb | -Cl | Staphylococcus aureus | 125 | [1] |
| VIc | -NO2 | Staphylococcus aureus | 125 | [1] |
| VId | -OCH3 | Staphylococcus aureus | 62.5 | [1] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) of 6-substituted benzoxazole derivatives against bacterial strains.
Kinase Inhibitory Activity
6-substituted benzoxazoles have emerged as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The substituent at the 6-position plays a pivotal role in the binding affinity of these compounds to the kinase domain. For instance, in the context of c-Met kinase inhibitors, modifications at this position have been explored to enhance potency.[5] Similarly, for VEGFR-2 inhibitors, the nature of the 6-substituent is a key factor in achieving high inhibitory activity.
| Compound ID | 6-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| Compound 3 | Piperazine-substituted amide | AChE | 3.67 | [6] |
| Compound 4 | Phenylacetamide derivative | AChE | 38.36 | [6] |
| Compound 5 | 3-morpholino methyl-2-thione | AChE | 44 | [6] |
| Compound 6 | 3-(diethylamino) methyl-2-thione | AChE | 38 | [6] |
| Compound 36 | 2-Aryl-6-carboxamide derivative | AChE | 12.62 | [6] |
| Compound 36 | 2-Aryl-6-carboxamide derivative | BChE | 25.45 | [6] |
Table 3: Comparative inhibitory activity of 6-substituted benzoxazole derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the benzoxazole derivatives against cancer cell lines (e.g., A549, MDA-MB-231) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the synthesized compounds is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the agar diffusion method or a tube dilution technique.[1][7]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 24 hours at 37°C for bacteria or 48 hours at 28°C for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the benzoxazole derivatives against specific kinases (e.g., AChE, BChE) is determined using in vitro kinase assay kits, often based on a colorimetric method like the Ellman test.[6]
-
Enzyme and Substrate Preparation: The kinase enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specified period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a set time and then stopped. The amount of product formed is quantified using a suitable detection method (e.g., measuring absorbance at a specific wavelength).
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.
Visualizing Structure-Activity Relationships
The process of conducting a structure-activity relationship study can be visualized as a systematic workflow. The following diagram illustrates the key steps involved in a typical SAR study for novel benzoxazole derivatives.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
The substituent at the 6-position of the benzoxazole ring is a critical determinant of its biological activity. The presented data underscores the importance of systematic modifications at this position to enhance potency and selectivity for various therapeutic targets. Electron-withdrawing groups at the 6-position, such as nitro and chloro, have been shown to be beneficial for anticancer activity. For antimicrobial applications, both electron-donating and electron-withdrawing groups can positively modulate the activity, suggesting that different mechanisms may be at play for different microbial strains. In the context of kinase inhibition, the 6-position offers a valuable site for introducing functionalities that can interact with specific residues in the enzyme's active site, thereby improving binding affinity. This comparative guide provides a valuable resource for researchers in the field of medicinal chemistry and drug development, offering insights into the rational design of novel 6-substituted benzoxazole derivatives with improved therapeutic potential.
References
- 1. ijpbs.com [ijpbs.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 1,3-Benzoxazol-6-ol: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic scaffolds such as 1,3-benzoxazole-6-ol, a variety of analytical techniques are available, each providing unique insights into the molecule's constitution and stereochemistry. This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for absolute structure determination, and complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
While a crystal structure for 1,3-benzoxazol-6-ol is not publicly available, this guide utilizes data from closely related benzoxazole derivatives to provide a robust comparative framework. The experimental data presented herein is representative of the results expected for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data expected from each analytical technique for a hydroxy-substituted benzoxazole.
Table 1: Representative X-ray Crystallography Data for a Benzoxazole Derivative
As a proxy for this compound, crystallographic data for methyl 1,3-benzoxazole-2-carboxylate is presented.[1] This data provides a tangible example of the precise structural information obtainable from X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.8165 |
| b (Å) | 4.4676 |
| c (Å) | 13.2879 |
| β (°) | 95.13 |
| Volume (ų) | 403.04 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.47 |
| R-factor | ~0.05 (Typical for a well-refined structure) |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
The chemical shifts for this compound are predicted based on known data for benzoxazole derivatives.[2][3][4]
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.0 - 8.2 | s |
| H4 | ~7.5 | d |
| H5 | ~7.0 | dd |
| H7 | ~7.3 | d |
| OH | 5.0 - 6.0 (variable) | br s |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C2 | ~152 | |
| C3a | ~140 | |
| C4 | ~110 | |
| C5 | ~118 | |
| C6 | ~155 (OH-bearing) | |
| C7 | ~112 | |
| C7a | ~148 |
Table 3: Key FTIR and Mass Spectrometry Data for a Hydroxy-Benzoxazole
The expected vibrational frequencies and mass-to-charge ratios are based on typical values for aromatic and heterocyclic compounds.[5][6][7]
| Technique | Parameter | Expected Value |
| FTIR | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C=N stretch | ~1650 cm⁻¹ | |
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |
| C-O stretch (hydroxyl) | 1200-1300 cm⁻¹ | |
| C-O-C stretch (ether) | 1000-1100 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 135.03 |
| Key Fragments | [M-CO]⁺, [M-HCN]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of structural data.
Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure.[8][9]
-
Crystal Growth: High-quality single crystals of the benzoxazole derivative are grown, typically by slow evaporation of a saturated solution. A suitable solvent system (e.g., dichloromethane, methanol, or ethyl acetate) is chosen to yield crystals of approximately 0.1-0.3 mm in each dimension.[8]
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis to obtain an initial electron density map. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.[2]
-
Sample Preparation: 5-10 mg of the purified benzoxazole derivative is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]
-
Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[10]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]
-
Sample Preparation: A small amount of the solid benzoxazole sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[12]
-
Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The positions and intensities of these bands are used to identify the presence of key structural features.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[13][14]
-
Sample Introduction and Ionization: A dilute solution of the benzoxazole derivative is introduced into the mass spectrometer. Electron ionization (EI) is a common method for small, volatile molecules, where the sample is vaporized and bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the logical workflow for structural confirmation, highlighting the direct nature of X-ray crystallography in contrast to the integrated, deductive approach required for spectroscopic methods.
Caption: A flowchart comparing the direct structural determination via X-ray crystallography with the deductive approach of combining multiple spectroscopic techniques.
This guide underscores the synergistic relationship between X-ray crystallography and spectroscopic methods. While crystallography offers unparalleled detail on the solid-state structure, techniques like NMR, FTIR, and MS provide invaluable, complementary information about the molecule's structure in solution and its fundamental chemical properties. For unequivocal structural proof in drug development and materials science, a combination of these methods is often the most rigorous approach.
References
- 1. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. photometrics.net [photometrics.net]
- 12. rtilab.com [rtilab.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
Biological Effects of 1,3-Benzoxazol-6-ol and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 1,3-Benzoxazol-6-ol and its derivatives based on peer-reviewed literature. Due to the limited availability of quantitative data for the parent compound, this guide focuses on key derivatives and compares their performance with relevant alternatives. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited experiments are provided.
Steroid Sulfatase (STS) Inhibition
Derivatives of this compound have been investigated as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. A notable example is a sulfamate derivative of 2-methyl-6-hydroxybenzoxazole, which has demonstrated irreversible inhibition of human STS.
Comparative Data: STS Inhibition
| Compound | Target Enzyme | Cell Line / Assay Type | IC50 (nM) | Reference |
| 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate | Human Steroid Sulfatase (STS) | Human Keratinocytes, Sebocytes, Fibroblasts | 0.15 - 0.8 | [1] |
| 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate | Human Steroid Sulfatase (STS) | MCF-7 Breast Cancer Cells | 2.3 | [1] |
Experimental Protocol: In Vitro Steroid Sulfatase Inhibition Assay
The inhibitory activity of the benzoxazole derivative against steroid sulfatase was evaluated using a cellular assay with human keratinocytes, sebocytes, fibroblasts, and the MCF-7 breast cancer cell line.[1] The general protocol involves the following steps:
-
Cell Culture: The respective human cell lines are cultured in appropriate media until they reach a suitable confluence.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate).
-
Substrate Addition: A radiolabeled substrate, such as [³H]estrone-3-sulfate, is added to the cell cultures.
-
Incubation: The cells are incubated for a specific period to allow for the enzymatic conversion of the substrate by STS.
-
Extraction: The reaction is stopped, and the product (e.g., [³H]estrone) is extracted from the aqueous phase using an organic solvent.
-
Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of STS activity (IC50) is calculated from the dose-response curve.
Signaling Pathway: STS Inhibition
Caption: Mechanism of Steroid Sulfatase (STS) Inhibition.
Cytotoxicity in Cancer Cell Lines
Comparative Data: Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | MDA-MB-231 (Breast) | MTT Assay | 25 | [2] |
| 2-(2'-hydroxyphenyl)benzoxazole analogs | MCF-7 (Breast), A549 (Lung) | AlamarBlue Assay | Varies | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxicity of compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow: Cytotoxicity Screening
Caption: General Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity
Certain derivatives of 1,3-benzoxazole have demonstrated antimicrobial properties. For instance, 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives have shown activity against Gram-positive bacteria.
Comparative Data: Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Logical Relationship: Antimicrobial Screening
Caption: Logical Flow for MIC Determination.
References
- 1. 6-(2-adamantan-2-ylidene-hydroxybenzoxazole)-O-sulfamate: a potent non-steroidal irreversible inhibitor of human steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3-Benzoxazol-6-ol: A Procedural Guide
For Immediate Reference: Treat 1,3-Benzoxazol-6-ol as a hazardous chemical. All disposal procedures must comply with local, regional, and national regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for related chemical compounds and should be supplemented with a specific Safety Data Sheet (SDS) for this compound, which should be sourced for definitive guidance.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. |
| Body Protection | Laboratory coat. | Shields skin from accidental spills. |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should it be discarded in standard laboratory trash or poured down the drain.[1][2]
-
Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper, disposable lab equipment, and used PPE, in a dedicated, clearly labeled, and sealable container.[1][2]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Waste Pickup and Disposal:
Accidental Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[1][2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.[1][2]
-
Containment:
-
For dry spills , carefully clean up the material to avoid generating dust.[2][4] Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[4] Place the collected material into a labeled container for hazardous waste disposal.[2][4]
-
For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 1,3-Benzoxazol-6-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Benzoxazol-6-ol was located. The following guidance is based on the safety profiles of structurally similar benzoxazole derivatives. Researchers should treat this substance with caution and handle it as a potentially hazardous material. A thorough risk assessment should be conducted by qualified personnel before commencing any work.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Summary and Precautionary Measures
Based on data from related benzoxazole compounds, this compound is anticipated to present the following hazards.[1][2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2][3][4][5][6][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362: Take off contaminated clothing and wash before reuse.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][5] | EN 166 (EU) or NIOSH (US) approved.[6] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat or chemical-resistant apron.[3][5] | Follow manufacturer's specifications for breakthrough time and permeation. | Prevents skin irritation and potential absorption. Contaminated clothing should be laundered separately before reuse.[3] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[3][4] | NIOSH/MSHA approved respirator if dust or aerosols are generated. | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to ensure safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare and label all necessary equipment and containers.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use spark-proof tools and ground all equipment when transferring the material.[4]
-
Avoid generating dust.[3]
-
Keep the container tightly closed when not in use.[4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3]
-
-
Storage:
Spill Management and Disposal Plan
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For wet spills, absorb with an inert material and place in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.[3]
-
Report all spills to the laboratory supervisor and environmental health and safety (EHS) office.
-
-
Waste Disposal:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[9][10]
-
Arrange for disposal through your institution's approved hazardous waste management program, adhering to all local, state, and federal regulations.[3][8]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | ChemScene[1] |
| Molecular Weight | 135.12 g/mol | ChemScene[1] |
| Appearance | White to light yellow solid (Benzoxazole) | Wikipedia[11] |
| Melting Point | 27-30 °C (Benzoxazole) | Wikipedia[11] |
| Boiling Point | 182 °C (Benzoxazole) | Wikipedia[11] |
| Flash Point | 58 °C (Benzoxazole) | Wikipedia[11] |
Experimental Protocols and Visualizations
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. Benzoxazole - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
